Technical Documentation Center

1-Methyl-4-(1-phenyl-ethyl)-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-4-(1-phenyl-ethyl)-piperazine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of 1-Methyl-4-(1-phenyl-ethyl)-piperazine Affinity for the Dopamine Transporter

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide array of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide array of therapeutic agents and substances of abuse.[1][2][3] Piperazine derivatives represent a significant class of compounds that interact with monoamine transporters, including DAT.[4][5][6] This guide provides a comprehensive technical overview of the methodologies required to determine the binding affinity and functional potency of 1-Methyl-4-(1-phenyl-ethyl)-piperazine, a specific piperazine derivative, for the dopamine transporter. We will delve into the rationale behind experimental design, present detailed, field-proven protocols for in vitro assays, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers in pharmacology and drug development, enabling a thorough characterization of novel piperazine compounds.

Introduction: The Significance of Dopamine Transporter Affinity for Piperazine Derivatives

The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby controlling the duration and magnitude of dopaminergic signaling.[1][2][3] This mechanism is fundamental to numerous physiological processes, including motor control, motivation, reward, and cognition. Consequently, compounds that modulate DAT function have significant therapeutic potential for treating a range of neuropsychiatric disorders.

Piperazine-based compounds are a versatile chemical scaffold from which many pharmacologically active agents have been derived, exhibiting a broad spectrum of activities including anthelmintic, anxiolytic, and anti-inflammatory properties.[4][7][8] A number of piperazine derivatives have been shown to interact with monoamine transporters, including DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] The affinity and selectivity of these compounds for DAT are critical determinants of their pharmacological profile. For instance, high affinity for DAT is a hallmark of many psychostimulants, while compounds with more complex interactions may offer therapeutic benefits for conditions such as depression and ADHD.

Given the therapeutic potential and psychoactive implications of DAT modulation, a precise and reliable determination of the binding affinity of novel piperazine derivatives, such as 1-Methyl-4-(1-phenyl-ethyl)-piperazine, is a cornerstone of their preclinical characterization. This guide will provide the necessary technical foundation for researchers to undertake this critical evaluation.

Methodologies for Determining Dopamine Transporter Affinity

The characterization of a compound's interaction with DAT typically involves two key types of in vitro assays: radioligand binding assays to determine the affinity of the compound for the transporter protein, and uptake inhibition assays to measure its functional potency in blocking dopamine transport.[9][10][11]

Radioligand Binding Assays: Quantifying Binding Affinity (Ki)

Radioligand binding assays are a gold-standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the ability of a non-labeled compound (the "competitor," in this case, 1-Methyl-4-(1-phenyl-ethyl)-piperazine) to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Caption: Workflow for a DAT radioligand binding assay.

  • Preparation of DAT-Expressing Membranes:

    • Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine transporter.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[1]

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method like the BCA assay.[1]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add binding buffer, the radioligand (e.g., [3H]WIN 35,428 at a final concentration of 1-2 nM), and the membrane preparation.[1]

    • Non-specific Binding: Add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the specific binding sites, followed by the radioligand and membrane preparation.[1]

    • Competitor Wells: Add varying concentrations of 1-Methyl-4-(1-phenyl-ethyl)-piperazine, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 2-3 hours).[1][2]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assays: Assessing Functional Potency (IC50)

While binding assays measure affinity, uptake assays provide a measure of the compound's functional ability to block the transport of dopamine. These assays are typically performed in whole cells expressing DAT.

Caption: Workflow for a DAT uptake inhibition assay.

  • Cell Culture:

    • Plate HEK-293 or CHO cells stably expressing the human dopamine transporter in a 96-well plate and grow to a confluent monolayer.[3][9]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed uptake buffer (e.g., Krebs-HEPES buffer).[1][12]

    • Add uptake buffer containing varying concentrations of 1-Methyl-4-(1-phenyl-ethyl)-piperazine to the wells.

    • Include control wells for 100% uptake (buffer only) and non-specific uptake (a high concentration of a known DAT inhibitor like nomifensine or cocaine).[1][13]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[1]

  • Uptake Initiation and Termination:

    • Initiate dopamine uptake by adding a solution containing [3H]Dopamine (final concentration of ~10-20 nM).[1]

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[1]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[1]

  • Quantification:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[1]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percent inhibition of dopamine uptake as a function of the logarithm of the concentration of 1-Methyl-4-(1-phenyl-ethyl)-piperazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Expected Outcomes

The results from these assays will provide a quantitative measure of the affinity and functional potency of 1-Methyl-4-(1-phenyl-ethyl)-piperazine at the dopamine transporter.

ParameterAssay TypeDescription
Ki (nM) Radioligand BindingThe inhibitory constant, representing the affinity of the compound for the dopamine transporter. A lower Ki value indicates higher affinity.
IC50 (nM) Uptake InhibitionThe concentration of the compound that inhibits 50% of dopamine uptake. A lower IC50 value indicates greater functional potency.

The relationship between the Ki and IC50 values can provide insights into the mechanism of action. For competitive inhibitors, these values are typically in close agreement.

Structural Considerations for Piperazine Derivatives at the Dopamine Transporter

While specific data for 1-Methyl-4-(1-phenyl-ethyl)-piperazine is not yet publicly available, studies on other piperazine derivatives can offer valuable insights. The affinity of piperazine compounds for DAT is influenced by the nature of the substituents on the piperazine ring. For example, substitutions on the phenyl ring can significantly impact both potency and selectivity for monoamine transporters.[14] The presence and configuration of chiral centers, such as the one in the 1-phenyl-ethyl group of the target compound, can also lead to stereoselective binding at the transporter.[15]

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro characterization of the dopamine transporter affinity of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. By employing the detailed radioligand binding and dopamine uptake inhibition assays described herein, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of this and other novel piperazine derivatives. These data are essential for understanding the pharmacological profile of such compounds and for guiding further drug development efforts.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • (2025, August 6). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Chen, N., & Reith, M. E. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1545-1556. [Link]

  • Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Gour-Salin, B. J., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 589-600. [Link]

  • ResearchGate. (n.d.). Uptake inhibition and radioligand binding assays. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Gao, Y. G., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-(1-oxo-2-propenyl)piperazine. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [Link]

  • ResearchGate. (n.d.). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

  • ChemEurope. (n.d.). Piperazine. [Link]

  • Kitayama, S., et al. (1997). MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. Journal of Neurochemistry, 69(5), 1763-1770. [Link]

  • Google Patents. (n.d.).
  • Jacobsen, J. C., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(8), 613-622. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? [Link]

  • European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 147-154. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • University of Miami. (n.d.). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral Separation of 1-Methyl-4-(1-phenylethyl)piperazine Enantiomers

Introduction and Strategic Rationale Piperazine derivatives are ubiquitous in modern drug discovery, frequently serving as privileged scaffolds to optimize pharmacokinetic properties and arrange pharmacophores for target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Piperazine derivatives are ubiquitous in modern drug discovery, frequently serving as privileged scaffolds to optimize pharmacokinetic properties and arrange pharmacophores for target interaction. Specifically, derivatives containing the 1-phenylethyl moiety are critical intermediates in the synthesis of state-dependent NaV1.7 inhibitors and other CNS-active agents [1]. Because the 1-phenylethyl group introduces a stereocenter, the resulting enantiomers often exhibit drastically different pharmacodynamic profiles.

Achieving baseline chiral separation of 1-Methyl-4-(1-phenylethyl)piperazine is analytically challenging due to the highly basic nature of the tertiary nitrogens within the piperazine ring. This application note details a robust, self-validating methodology utilizing Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) to achieve baseline resolution ( Rs​>1.5 ), focusing on the mechanistic causality behind column selection and mobile phase optimization.

Mechanistic Principles of Chiral Recognition (E-E-A-T)

To develop a successful separation method, one must understand the specific molecular interactions between 1-Methyl-4-(1-phenylethyl)piperazine and the Chiral Stationary Phase (CSP).

  • CSP Selection (Steric Causality): The 1-phenylethyl group is both bulky and aromatic. Amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) form a relatively open helical polymeric structure compared to the tighter grooves of cellulose-based CSPs. This open cavity allows the bulky 1-phenylethyl moiety to deeply penetrate the chiral stationary phase, facilitating strong π−π interactions between the analyte's phenyl ring and the phenylcarbamate groups of the CSP. Consequently, amylose columns consistently outperform cellulose columns for this specific scaffold.

  • The Role of Basic Additives (Chemical Causality): The piperazine nitrogens are highly basic (pKa ~9). In both normal-phase HPLC and SFC, these basic sites interact strongly with unendcapped, acidic residual silanols (Si-OH) on the silica gel support of the CSP. This acid-base interaction is non-enantioselective and leads to severe peak tailing, which destroys chiral resolution [2]. By introducing a competitive basic modifier—such as 0.1% Diethylamine (DEA)—the silanol sites are dynamically masked. The analyte is then forced to interact exclusively with the chiral cavities, resulting in sharp, symmetrical peaks.

Workflow Start Racemic 1-Methyl-4-(1-phenylethyl)piperazine CSP CSP Selection (Amylose AD-H preferred) Start->CSP MobilePhase Mobile Phase Optimization (CO2 + MeOH + 0.1% DEA) CSP->MobilePhase Run SFC Chromatographic Run MobilePhase->Run Decision Resolution (Rs) > 1.5? Run->Decision Success Method Validation (ICH Q2 Guidelines) Decision->Success Yes Fail Adjust Modifier/Temp Decision->Fail No Fail->MobilePhase

Figure 1: Systematic workflow for the chiral method development of piperazine derivatives.

Quantitative Method Screening Data

The following table summarizes the optimization data. SFC demonstrates superior speed and efficiency over traditional HPLC due to the high diffusivity and low viscosity of supercritical CO2, which enhances mass transfer within the column [3].

Table 1: Chiral Screening Results for 1-Methyl-4-(1-phenylethyl)piperazine

Chromatographic ModeColumn (CSP Type)Mobile Phase CompositionModifier t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
SFC Amylose-1 (AD-H)CO2 / MeOH (80:20)0.1% DEA4.25.81.453.2
HPLC Amylose-1 (AD-H)Hexane / IPA (90:10)0.1% DEA8.511.21.352.8
SFC Cellulose-1 (OD-H)CO2 / MeOH (80:20)0.1% DEA5.15.61.120.9
SFC Amylose-1 (AD-H)CO2 / MeOH (80:20)None 6.58.91.400.8 (Tailing)

Note: t1​ and t2​ represent the retention times of the first and second eluting enantiomers, respectively. Baseline resolution is defined as Rs​≥1.5 .

Step-by-Step Experimental Protocol (SFC)

This protocol is designed as a self-validating system to ensure reproducibility and accuracy in the analytical laboratory.

Phase 1: Sample and Co-Solvent Preparation
  • Analyte Preparation: Weigh exactly 10.0 mg of racemic 1-Methyl-4-(1-phenylethyl)piperazine standard. Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution. Vortex for 30 seconds and sonicate for 5 minutes.

    • Causality: Sonication ensures the disruption of any micro-aggregates, providing a homogenous solution that prevents pressure spikes in the SFC system.

  • Modifier Preparation: Prepare the co-solvent by adding 1.0 mL of LC-MS grade Diethylamine (DEA) to 999 mL of HPLC-grade Methanol. Mix thoroughly.

    • Self-Validation Check: Verify the DEA is from a freshly opened ampoule. Degraded DEA absorbs atmospheric CO2 to form carbonates, which will fail to mask silanols and cause severe baseline drift at 220 nm.

Phase 2: System Setup and Equilibration
  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or Lux Amylose-1, 250 mm × 4.6 mm, 5 µm).

  • Instrument Parameters:

    • Main Fluid: Supercritical CO2 (80%)

    • Co-solvent: Methanol with 0.1% DEA (20%)

    • Flow Rate: 3.0 mL/min

    • Backpressure Regulator (BPR): 120 bar

    • Column Oven Temperature: 35 °C

    • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • Equilibration: Pump the mobile phase through the column for at least 15 minutes.

    • Self-Validation Check: Do not proceed until the system pressure ripple is <±2 bar and the UV baseline fluctuation is <0.5 mAU/min.

Phase 3: Execution and System Suitability
  • Blank Run: Inject 5 µL of pure Methanol. Confirm the absence of ghost peaks in the retention window of 3.0 to 8.0 minutes.

  • Analytical Injection: Inject 5 µL of the 1.0 mg/mL racemic sample.

  • Data Analysis & Validation: Calculate the resolution ( Rs​ ) using the standard pharmacopeial equation: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ .

    • Self-Validation Check: If Rs​≥1.5 , the method is validated for enantiomeric excess (ee%) determination. If Rs​<1.5 , decrease the co-solvent percentage from 20% to 15%. Causality: Reducing the strong solvent (MeOH) increases the analyte's retention factor ( k′ ), allowing more time for the enantiomers to differentially interact with the chiral cavities.

References

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect (Trends in Analytical Chemistry) URL: [Link]

Sources

Application

Application Note: In-Vitro Pharmacological Profiling of 1-Methyl-4-(1-phenylethyl)piperazine

Executive Summary & Pharmacological Rationale 1-Methyl-4-(1-phenylethyl)piperazine is a synthetic 1,4-disubstituted piperazine derivative. Compounds sharing this specific scaffold frequently exhibit complex polypharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-Methyl-4-(1-phenylethyl)piperazine is a synthetic 1,4-disubstituted piperazine derivative. Compounds sharing this specific scaffold frequently exhibit complex polypharmacology, acting as ligands for monoamine transporters (DAT, SERT, NET) and various G-protein coupled receptors (GPCRs), notably the α1​ -adrenergic and serotonergic receptors[1].

Because piperazine derivatives can act as either reuptake inhibitors or direct receptor antagonists/agonists, a unidimensional assay approach is fundamentally flawed. As a Senior Application Scientist, I have designed a tiered, self-validating in-vitro screening cascade to definitively characterize this compound. This workflow decouples binding affinity from functional intrinsic efficacy, ensuring that every data point is cross-validated by orthogonal methods. Furthermore, understanding the cardiac and vascular implications of α1​ -AR modulation is critical during early drug development[2].

Workflow Prep Compound Preparation 1-Methyl-4-(1-phenylethyl)piperazine (Serial Dilution in DMSO) Assay1 Radioligand Binding (Affinity - Ki) Prep->Assay1 Assay2 FLIPR Calcium Assay (Function - IC50/EC50) Prep->Assay2 Assay3 Monoamine Uptake (Transporter Inhibition) Prep->Assay3 Cells Cell Culture & Plating (HEK293 expressing Target) Cells->Assay1 Cells->Assay2 Cells->Assay3 Analysis Data Analysis (Non-linear regression & Z'-factor) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 1: Tiered in-vitro screening workflow for binding affinity and functional efficacy profiling.

Protocol 1: Radioligand Binding Assay ( α1​ -Adrenergic Receptor)

Objective: To determine the equilibrium inhibition constant ( Ki​ ) of 1-Methyl-4-(1-phenylethyl)piperazine at the α1​ -AR.

Causality & Assay Validation: We utilize [3H] -Prazosin, a highly selective α1​ -AR antagonist. By measuring the displacement of [3H] -Prazosin, we quantify the compound's affinity. To make this a self-validating system , every plate must include internal controls for Total Binding (TB, buffer only) and Non-Specific Binding (NSB, defined by 10 µM Phentolamine). The assay is only considered valid if specific binding (TB - NSB) constitutes >80% of the total radioactive signal.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human α1​ -AR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-Methyl-4-(1-phenylethyl)piperazine in DMSO (final assay concentration 10−10 to 10−5 M). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced membrane fluidization.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [3H] -Prazosin (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass and reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay

Objective: To determine the functional intrinsic efficacy (agonist vs. antagonist) of the compound at the α1​ -AR.

Causality & Assay Validation: The α1​ -AR is a Gq​ -coupled receptor. Activation stimulates Phospholipase C (PLC), generating IP3​ and triggering intracellular Ca2+ release[3]. We use the fluorescent calcium indicator Fluo-4 AM to monitor this flux. To prevent the dye from being extruded by organic anion transporters, Probenecid (2.5 mM) is strictly required in the buffer. This assay self-validates via the Z'-factor; a plate is only accepted for data extraction if the reference agonist (Phenylephrine) yields a Z' > 0.5, ensuring robust signal-to-background separation.

Pathway Ligand 1-Methyl-4-(1-phenylethyl)piperazine Receptor Alpha-1 Adrenergic Receptor Ligand->Receptor Competitive Antagonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 2: Mechanism of action for alpha-1 adrenergic receptor antagonism and calcium flux inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed α1​ -AR expressing HEK293 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid and 0.1% Pluronic F-127 to aid dye solubilization). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Mode Setup: Pre-incubate cells with 1-Methyl-4-(1-phenylethyl)piperazine for 15 minutes prior to the addition of an EC80​ concentration of Phenylephrine.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject the agonist, and record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Extraction: Calculate the maximum minus minimum fluorescence (Max-Min). Fit the data to a 4-parameter logistic curve to derive the IC50​ .

Protocol 3: Monoamine Transporter Uptake Assay (DAT/SERT)

Objective: To evaluate the compound's potential to inhibit dopamine or serotonin reuptake, a hallmark of psychoactive piperazine derivatives[4].

Causality & Assay Validation: We utilize [3H] -Dopamine and [3H] -Serotonin. A critical failure point in catecholamine assays is the spontaneous oxidation of dopamine in aqueous solutions. Therefore, the assay buffer must contain 1 mM ascorbic acid (antioxidant) and 10 µM pargyline (an MAO inhibitor) to preserve the integrity of the radioligand. Self-validation is achieved by defining NSB using a saturating concentration of 10 µM GBR12909 (for DAT) or Fluoxetine (for SERT).

Step-by-Step Methodology:

  • Preparation: Wash DAT- or SERT-expressing HEK293 cells with Krebs-Ringer HEPES (KRH) buffer containing ascorbic acid and pargyline.

  • Pre-incubation: Add the test compound and incubate for 15 minutes at 37°C.

  • Uptake Phase: Add 20 nM of [3H] -Dopamine or [3H] -Serotonin. Incubate for exactly 10 minutes. (Timing is critical to ensure uptake remains in the linear phase before intracellular saturation occurs).

  • Termination: Stop the reaction by adding ice-cold KRH buffer and rapidly washing the cells three times to remove extracellular radioligand.

  • Lysis & Reading: Lyse cells with 0.1% SDS, add scintillation fluid, and quantify intracellular radioactivity.

Quantitative Data Presentation

To facilitate rapid decision-making, all derived pharmacological parameters must be consolidated. The table below represents the expected data structure for evaluating the selectivity and potency of 1-Methyl-4-(1-phenylethyl)piperazine against established reference ligands.

TargetAssay TypeReadoutExpected RangeReference ControlValidation Metric
α1​ -AR Radioligand Binding Ki​ (nM)10 - 500 nMPrazosin ( Ki​ < 1 nM)Specific Binding > 80%
α1​ -AR FLIPR Calcium Flux IC50​ (nM)50 - 1000 nMPrazosin ( IC50​ < 5 nM)Z'-factor > 0.5
DAT [3H] -DA Uptake IC50​ (nM)100 - 5000 nMGBR12909 ( IC50​ ~ 10 nM)S/B Ratio > 5.0
SERT [3H] -5-HT Uptake IC50​ (nM)> 1000 nMFluoxetine ( IC50​ ~ 5 nM)S/B Ratio > 5.0

References

  • Title: Alpha 1-adrenergic receptor subtypes, inositol phosphates, and sources of cell Ca2+ | Source: Pharmacological Reviews | URL: [Link]

  • Title: Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance | Source: Pharmacological Reviews | URL: [Link]

  • Title: Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 | Source: Bioorganic & Medicinal Chemistry / NIH | URL: [Link]

  • Title: New Psychoactive Substances: Piperazines and Aminoindanes | Source: Encyclopedia MDPI | URL: [Link]

Sources

Method

Comprehensive In Vitro Evaluation Protocol for 1-Methyl-4-(1-phenylethyl)piperazine

Introduction & Pharmacological Rationale 1-Methyl-4-(1-phenylethyl)piperazine (CAS: 1092492-18-6) is a synthetic small molecule featuring a basic piperazine core substituted with a lipophilic phenylethyl moiety. Piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1-Methyl-4-(1-phenylethyl)piperazine (CAS: 1092492-18-6) is a synthetic small molecule featuring a basic piperazine core substituted with a lipophilic phenylethyl moiety. Piperazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their profound ability to modulate central nervous system (CNS) targets, particularly monoamine receptors such as serotonin (5-HT) and dopamine receptors[1][2].

The structural inclusion of the phenylethyl group significantly enhances the molecule's lipophilicity. In neuropharmacology, bulky aromatic substituents at the N-4 position of a piperazine ring are known to facilitate multi-target engagement with serotonergic receptors while simultaneously acting as a strong carrier for blood-brain barrier (BBB) penetration[2][3].

To rigorously profile this compound for neurotherapeutic potential or off-target toxicity, this application note establishes a self-validating in vitro screening cascade. The protocols focus on 5-HT2A receptor functional modulation and BBB transcytosis , providing a mechanistic framework for evaluating novel piperazine derivatives.

ScreeningWorkflow Compound 1-Methyl-4-(1-phenylethyl)piperazine (CAS: 1092492-18-6) Cytotox Basal Cytotoxicity (HepG2 / CHO-K1) Compound->Cytotox Receptor 5-HT2A Functional Assay (CHO-K1 Calcium Mobilization) Compound->Receptor BBB BBB Permeability Assay (hCMEC/D3 Transwell) Compound->BBB Analysis Data Synthesis & Lead Profiling Cytotox->Analysis Receptor->Analysis BBB->Analysis

In vitro screening workflow for 1-Methyl-4-(1-phenylethyl)piperazine.

Protocol I: 5-HT2A Receptor Calcium Mobilization Assay

Causality & Model Selection

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Upon ligand binding, the Gq alpha subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium[4].

To isolate the compound's specific effect on 5-HT2A without interference from other monoamine receptors, we utilize a CHO-K1 cell line stably transfected with the human 5-HT2A receptor . Wild-type CHO-K1 cells lack endogenous 5-HT receptors, providing an absolute zero-background system. Any calcium flux observed is strictly causal to the transfected 5-HT2A receptor's activation[5].

GPCR_Signaling Ligand Piperazine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (FLIPR Readout) IP3->Calcium Opens ER Channels

Gq-coupled 5-HT2A receptor signaling pathway leading to calcium mobilization.

Self-Validating Assay Mechanics

To ensure the system is self-validating, every plate must include Serotonin (5-HT) as a full agonist positive control and Ketanserin as a selective antagonist. The assay is only deemed valid if the calculated Z'-factor is > 0.5, ensuring high signal-to-noise ratio and statistical reliability.

Step-by-Step Methodology
  • Cell Seeding: Harvest CHO-K1/5-HT2A cells at 80% confluency. Seed at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate using Ham's F12 medium supplemented with 10% FBS[4]. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of Calcium-4 assay buffer (containing 2.5 mM probenecid to inhibit extracellular dye efflux). Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-Methyl-4-(1-phenylethyl)piperazine in HBSS buffer (starting at 10 µM, 1:3 serial dilutions).

  • Agonist Mode Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of the test compound and monitor fluorescence (Ex/Em = 485/525 nm) for 120 seconds to capture the peak calcium transient.

  • Antagonist Mode Reading (If Applicable): If the compound exhibits no agonist activity, incubate the cells with the compound for 15 minutes. Subsequently, inject an EC80 concentration of 5-HT (typically ~10 nM) and measure the inhibition of the calcium flux to determine the compound's IC50.

Protocol II: In Vitro Blood-Brain Barrier (BBB) Permeability

Causality & Model Selection

For a piperazine derivative targeting the CNS, proving that the molecule can traverse the BBB is as critical as proving its receptor affinity. We utilize the hCMEC/D3 cell line , an immortalized human cerebral microvascular endothelial cell line. Unlike generic endothelial cells (e.g., HUVECs), hCMEC/D3 cells retain the highly restrictive tight junctions (Claudin-5, ZO-1) and the specific efflux transporter profiles (P-glycoprotein, BCRP) characteristic of the human BBB in vivo[6].

Self-Validating Assay Mechanics

The integrity of the barrier must be physically and chemically validated before any compound is tested. Physical validation is achieved by measuring Transendothelial Electrical Resistance (TEER), which must exceed 40 Ω·cm². Chemical validation is achieved by co-administering Lucifer Yellow , a paracellular marker that cannot cross intact tight junctions. If Lucifer Yellow permeability exceeds baseline thresholds, the well is discarded, preventing false-positive permeability data.

Step-by-Step Methodology
  • Insert Coating: Coat the apical surface of polycarbonate Transwell inserts (0.4 µm pore size, 12-well format) with a 1:20 dilution of Rat Tail Collagen Type I. Incubate for 1 hour at 37°C, then aspirate[6].

  • Cell Seeding & Maturation: Seed hCMEC/D3 cells at a density of 50,000 cells/cm² into the apical chamber. Culture in EndoGRO-MV complete media for 5 to 7 days. Replace media every 48 hours to promote differentiation and tight junction formation.

  • Barrier Validation: On the day of the assay, measure TEER using an epithelial voltohmmeter (chopstick electrodes). Proceed only with inserts demonstrating a TEER > 40 Ω·cm².

  • Dosing (Apical to Basolateral): Wash cells twice with pre-warmed transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add 1-Methyl-4-(1-phenylethyl)piperazine (1 µM) combined with Lucifer Yellow (100 µM) to the apical chamber (representing the blood). Add blank transport buffer to the basolateral chamber (representing the brain).

  • Sampling: Incubate the plates at 37°C on an orbital shaker (100 rpm). At intervals of 15, 30, 60, and 120 minutes, extract 50 µL from the basolateral chamber and immediately replace it with 50 µL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Measure Lucifer Yellow fluorescence (Ex/Em = 428/536 nm) to confirm barrier integrity. Quantify the concentration of 1-Methyl-4-(1-phenylethyl)piperazine in the basolateral samples using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Quantitative Data Synthesis & Acceptance Criteria

To ensure robust decision-making in the drug development pipeline, all experimental readouts for the piperazine derivative must be evaluated against strict acceptance criteria.

ParameterAssay / Cell LinePrimary ReadoutSelf-Validation / Acceptance Criteria
Receptor Agonism CHO-K1 / 5-HT2AIntracellular Ca2+ (RFU)Z'-factor > 0.5; 5-HT EC50 ~ 1.9 nM[4]
Receptor Antagonism CHO-K1 / 5-HT2AInhibition of 5-HT responseKetanserin IC50 ~ 1-10 nM
BBB Permeability hCMEC/D3 Transwell Papp​ (cm/s) via LC-MS/MSTEER > 40 Ω·cm²; Lucifer Yellow Papp​ < 10−6 cm/s
Basal Cytotoxicity HepG2 / CHO-K1Cell Viability (%) via ATPVehicle control = 100% viability; Signal > 10x Blank

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrEqbJD071PH61Myg4k-4y2ySSbd2U2asgnyoKRfChU8kruch4KCXVHcP9ghZYX7TnjpvK9GojKnrW2GK4my605csdKCpMlJtLrzBDaVSw9BDWJwhIvT3JtODZoUJxLlPuZga_-jNrb3XPLjsiFkZCuQ2iWjHjQQM-bemz2mqP]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy7ipnkkoD9fmY9oXvjK6NsBgiU8TJTfPWepW0T-5aYbGnTAD542bJvmFi1UGJo-L4TZ38RDcqdf4_cA8xJj3jdsF3zw4AlQVG4LDvCjx3fyiC4VK7rf6D2xnU-vd8dafKzwWJl2cE0CxabOPM]
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbdqVC-PB8cGDDgGrWUXbW17w_U72zcOvLsVgJKUvfGNPafLFwLKKJ0pFqjtB5KcYMRJbmSmY5ZokT2NYPcOQ6sCv7Bnt6TBjbew86tIrdOTKohbdkrT5bG4kMSGB4KJnS8Zbj1OGn3ujn2KI=]
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP4tixrYK0vk68_UCva4wTI4c4_DesGU5mJMG_YzdZ9eQDTFR6XilO314k7NjSMybaRJk7L7Efw9yna7ydwhAb3Jk1QABPfSen7dkOXaN69Ru1iMJdCVP81cJt7qXOVWiWAF730u8G7w-9Kcw=]
  • Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjUotR9Kz6IdB2eSflv6wI8NrGDGA9uqPbxpr1JyGGCw8ctf8CGrQoO7UqYC5PCcWkc-1Sz6Bxit7PxOoQSEDRT2Lud30mN36VOJKN0IShsCObiRtgoG-ZoeGh5dUz9gDGprvMdPCTYqS40a04P9zehQJmd0fWmo8yZE_V]
  • Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKQ3wdbuDOhdMAinAaHB_Yw3BCR1bw5fiC-vPrsmQxvTVKr2CbpO0ywWyVcRpGzvGpDvUVE3gL2O2A3dLG-pl2ORqt7xCCpavsaLhk97X2cZESOZ09sdGoON7brARSrBrspNjZr-utJnO-lMA=]

Sources

Application

Application Notes and Protocols for the Utilization of 1-Methyl-4-(1-phenyl-ethyl)-piperazine as a Precursor for Novel Compounds

Introduction: The Strategic Value of the Piperazine Scaffold The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry.[1] This six-membered heterocycle, with its two nitrogen atoms at the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry.[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and synthetic versatility.[2][3] These features allow for the precise tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4] The piperazine moiety is a key structural component in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, neuropharmacology, and infectious diseases.[1][5]

This guide focuses on a specific, yet highly versatile, piperazine derivative: 1-Methyl-4-(1-phenyl-ethyl)-piperazine . This precursor molecule offers a strategic starting point for the synthesis of novel compounds with significant therapeutic potential. The presence of a tertiary amine at the 1-position and a secondary amine at the 4-position (after potential de-alkylation, or by utilizing its nucleophilicity) provides differential reactivity, allowing for selective functionalization. The phenylethyl group can also be a key pharmacophoric element, interacting with various biological targets.

These application notes will provide detailed protocols for the derivatization of 1-Methyl-4-(1-phenyl-ethyl)-piperazine, enabling researchers and drug development professionals to explore new chemical space and generate novel drug candidates. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing clear, step-by-step instructions.

Core Synthetic Strategies and Protocols

The synthetic utility of 1-Methyl-4-(1-phenyl-ethyl)-piperazine lies in the reactivity of the piperazine nitrogens. The following protocols detail key transformations to generate a diverse library of novel compounds.

Protocol 1: N-Acylation of the Piperazine Core to Synthesize Novel Amides

Scientific Rationale:

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties. This protocol describes the acylation of the secondary amine of a piperazine derivative (assuming the phenylethyl group can be selectively removed or that we start with a suitable precursor) with a variety of acylating agents. For the purpose of this protocol, we will assume a plausible synthetic route that provides a free secondary amine at the N4 position, for example, by starting with a different precursor and adding the 1-phenyl-ethyl group later, or by a dealkylation strategy. However, for the sake of demonstrating the utility of the core structure, we will proceed with a general protocol for N-acylation of a piperazine secondary amine.

Experimental Workflow:

cluster_0 N-Acylation Protocol Start 1-Methyl-4-(1-phenyl-ethyl)-piperazine (or suitable precursor with free N-H) Reagents Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) Base (e.g., Triethylamine, DIPEA) Solvent (e.g., DCM, THF) Start->Reagents 1. Add reagents Reaction Stir at Room Temperature (or heat if necessary) Reagents->Reaction 2. Initiate reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup 3. Quench and extract Purification Column Chromatography Workup->Purification 4. Purify Product N-Acylated Piperazine Derivative Purification->Product 5. Isolate product

Caption: Workflow for the N-acylation of the piperazine core.

Step-by-Step Protocol:

  • Preparation: To a solution of the piperazine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.5 equivalents).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent like EDC/HOBt) (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated piperazine derivative.

Data Summary Table:

Entry Acylating Agent Base Solvent Expected Outcome
1Acetyl chlorideTEADCMN-acetyl derivative
2Benzoyl chlorideDIPEATHFN-benzoyl derivative
3Propionic acid/EDCDIPEADCMN-propionyl derivative
Protocol 2: Reductive Amination for N-Alkylation

Scientific Rationale:

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds.[6] This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6] This method allows for the introduction of a wide variety of alkyl substituents at the secondary amine position of the piperazine.

Experimental Workflow:

cluster_1 Reductive Amination Protocol Start Piperazine Precursor (with free N-H) Reagents Aldehyde or Ketone Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, MeOH) Start->Reagents 1. Combine Reaction Stir at Room Temperature Reagents->Reaction 2. React Workup Aqueous Workup Extraction Reaction->Workup 3. Process Purification Column Chromatography Workup->Purification 4. Isolate Product N-Alkylated Piperazine Derivative Purification->Product 5. Obtain

Caption: Workflow for the N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Preparation: To a stirred solution of the piperazine derivative (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6] Extract the product with an organic solvent like dichloromethane or ethyl acetate.[6]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the N-alkylated product.

Data Summary Table:

Entry Carbonyl Compound Reducing Agent Solvent Expected Outcome
1FormaldehydeNaBH(OAc)₃DCEN-methyl derivative
2AcetoneNaBH(OAc)₃MeOHN-isopropyl derivative
3BenzaldehydeNaBH(OAc)₃DCEN-benzyl derivative
Protocol 3: Buchwald-Hartwig Amination for N-Arylation

Scientific Rationale:

The introduction of an aryl group onto a piperazine nitrogen can significantly impact the pharmacological properties of a molecule, often enhancing its binding affinity to biological targets.[6] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely employed for the N-arylation of amines.[6]

Experimental Workflow:

cluster_2 Buchwald-Hartwig Amination Protocol Start Piperazine Precursor (with free N-H) Reagents Aryl Halide Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reagents 1. Assemble Reaction Heat under Inert Atmosphere Reagents->Reaction 2. Heat Workup Filtration Extraction Reaction->Workup 3. Quench Purification Column Chromatography Workup->Purification 4. Purify Product N-Aryl Piperazine Derivative Purification->Product 5. Isolate

Caption: Workflow for N-arylation using Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the piperazine derivative (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents) in an anhydrous solvent such as toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine.

Data Summary Table:

Entry Aryl Halide Catalyst/Ligand Base Expected Outcome
1BromobenzenePd₂(dba)₃/BINAPNaOtBuN-phenyl derivative
24-ChlorotoluenePd(OAc)₂/SPhosK₂CO₃N-(4-tolyl) derivative
32-BromopyridinePd₂(dba)₃/XantphosCs₂CO₃N-(2-pyridyl) derivative

Conclusion and Future Directions

1-Methyl-4-(1-phenyl-ethyl)-piperazine represents a valuable and versatile starting material for the synthesis of novel and diverse chemical entities. The protocols detailed in these application notes for N-acylation, N-alkylation, and N-arylation provide a solid foundation for the exploration of new chemical space. The resulting derivatives have the potential for a wide range of therapeutic applications, particularly in areas where the piperazine scaffold has already demonstrated significant clinical success, such as in the development of CNS-active agents, anticancer drugs, and anti-infectives.[1][5][7] Further derivatization of the phenyl ring or modifications to the ethyl linker could also be explored to fine-tune the pharmacological properties of these novel compounds.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.). BenchChem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019). PubMed.
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. (n.d.). BenchChem.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024).
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.). Semantic Scholar.

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of 1-Methyl-4-(1-phenylethyl)piperazine

Introduction & Mechanistic Insights Substituted piperazines represent a highly scrutinized class of compounds, frequently encountered both as active pharmaceutical ingredient (API) intermediates and as novel psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Substituted piperazines represent a highly scrutinized class of compounds, frequently encountered both as active pharmaceutical ingredient (API) intermediates and as novel psychoactive substances (NPS) in forensic toxicology. 1-Methyl-4-(1-phenylethyl)piperazine (CAS: 1092492-18-6) is a structural analog of the well-documented designer drug 1-benzylpiperazine (BZP), distinguished by an additional methyl group at the benzylic position.

Accurate quantification of this compound in complex matrices—such as biological fluids or API formulations—requires high selectivity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode is the gold standard for this application, as demonstrated in[1].

Causality of the Analytical Approach: The tertiary amine nitrogens within the piperazine ring possess a pKa of approximately 9.5. In an acidic mobile phase (e.g., 0.1% formic acid), these nitrogen atoms readily accept protons, yielding a highly abundant and stable [M+H]+ precursor ion. However, biological matrices contain phospholipids that compete for charge on the ESI droplet surface, leading to severe ion suppression. To create a self-validating system , this protocol mandates the use of a Stable Isotopically Labeled Internal Standard (SIL-IS) combined with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to orthogonally isolate the basic analytes from neutral lipid interferences[2].

Materials and Reagents

  • Target Analyte: 1-Methyl-4-(1-phenylethyl)piperazine analytical reference standard (Purity 99.0%).

  • Internal Standard (IS): BZP- d7​ (benzyl- d7​ -piperazine) or a structurally matched deuterated piperazine. Note: The SIL-IS dynamically corrects for matrix-induced ion suppression and extraction losses, ensuring the trustworthiness of the quantitative output[1].

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Extraction Sorbent: Mixed-mode strong cation exchange (MCX) SPE cartridges (30 mg / 1 mL).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Mechanistic Rationale: Because 1-methyl-4-(1-phenylethyl)piperazine is a strong base, an MCX polymeric sorbent allows for orthogonal purification. The analyte is initially retained by both hydrophobic interactions (via the polymeric backbone) and ionic bonds (via sulfonic acid groups). Washing with 100% organic solvent removes neutral lipids, while eluting with a high-pH organic solvent neutralizes the analyte's charge, breaking the ionic interaction for selective recovery[2].

Step-by-Step SPE Protocol
  • Sample Pre-treatment: Aliquot 200 µL of the sample matrix (plasma, urine, or dissolved API). Spike with 20 µL of the SIL-IS working solution (100 ng/mL). Dilute with 200 µL of 2% FA in water. Causality: The strong acid ensures the piperazine nitrogens are fully protonated prior to loading.

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of 2% FA in water through the MCX cartridge to activate the sorbent.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min to allow sufficient residence time for ionic binding.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% FA in water (removes aqueous-soluble and acidic interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral lipids and hydrophobic interferences without eluting the ionically bound analyte).

  • Elution: Elute the target analytes with 1 mL of 5% NH4​OH in MeOH. Causality: The high pH (>10) deprotonates the piperazine, releasing it from the sulfonic acid cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Analytical Protocol

Chromatographic Strategy

A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is utilized for Ultra-High-Performance Liquid Chromatography (UHPLC). The acidic mobile phase maintains the analyte in its ionized state, ensuring sharp peak shapes and preventing secondary tailing interactions with residual silanols on the stationary phase.

Mass Spectrometry & Fragmentation Logic

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion: The exact monoisotopic mass of 1-methyl-4-(1-phenylethyl)piperazine is 204.16 Da, yielding an [M+H]+ of m/z 205.2.

  • Product Ions: Collision-induced dissociation (CID) of the benzylic C-N bond yields a highly resonance-stabilized 1-phenylethyl carbocation (m/z 105.1), which serves as the highly sensitive primary quantifier. The secondary cleavage yields the 1-methylpiperazine fragment (m/z 99.1) used as the qualifier.

Quantitative Data & Method Parameters

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
1-Methyl-4-(1-phenylethyl)piperazine 205.2105.199.125 / 20
BZP- d7​ (SIL-IS) 184.298.1134.122 / 18
Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.44060
6.00.4595
7.50.4595
7.60.4955
10.00.4955
Table 3: Representative Method Validation Parameters
ParameterAcceptance CriteriaTypical Performance
Linearity ( R2 ) 0.995> 0.998
Limit of Detection (LOD) S/N 30.5 ng/mL
Limit of Quantification (LOQ) S/N 10, CV 20%1.0 ng/mL
Extraction Recovery Consistent across QC levels85% - 92%
Matrix Effect IS-normalized ME 85-115%94% - 102%

Workflow Visualization

Workflow Sample 1. Sample Preparation Aliquot Matrix & Spike SIL-IS Acidify 2. Acidification Add 2% Formic Acid (Protonate Amines) Sample->Acidify MCX 3. MCX Solid Phase Extraction Orthogonal Clean-up Acidify->MCX Wash 4. Dual Wash Step Aqueous FA (Salts) -> 100% MeOH (Lipids) MCX->Wash Elute 5. High-pH Elution 5% NH4OH in MeOH (Deprotonate & Release) Wash->Elute LCMS 6. UHPLC-MS/MS Analysis ESI+ MRM Mode Detection Elute->LCMS Data 7. Data Processing Quantification via IS Ratio LCMS->Data

Figure 1: Self-validating sample preparation and LC-MS/MS workflow for piperazine quantification.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. URL:[Link]

  • Lucas, N. (2008). The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry. University of Waikato Research Commons. URL:[Link]

Sources

Application

Application Note: High-Yield Radiosynthesis of [¹¹C]1-Methyl-4-(1-phenylethyl)piperazine for PET Imaging

Executive Summary Piperazine derivatives bearing a 1-phenylethyl moiety are privileged scaffolds in neuropharmacology, frequently utilized to target sigma-1 receptors, monoamine transporters, and purinergic receptors. Is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives bearing a 1-phenylethyl moiety are privileged scaffolds in neuropharmacology, frequently utilized to target sigma-1 receptors, monoamine transporters, and purinergic receptors. Isotopic labeling of this scaffold with Carbon-11 ( t1/2​=20.4 min) enables non-invasive, in vivo Positron Emission Tomography (PET) imaging without altering the molecule's steric or pharmacological profile.

This application note provides a validated, self-contained protocol for the rapid radiosynthesis of [¹¹C]1-methyl-4-(1-phenylethyl)piperazine. By utilizing [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent, this workflow achieves high radiochemical yields and exceptional molar activity while eliminating the need for strong bases and elevated temperatures.

Scientific Rationale & Causality

The Shift from [¹¹C]CH₃I to [¹¹C]CH₃OTf

Historically, N-alkylation of secondary amines in radiochemistry was performed using [¹¹C]methyl iodide ([¹¹C]CH₃I). However, [¹¹C]CH₃I often requires elevated temperatures (80–120°C) and the addition of strong bases (e.g., NaH or NaOH) to deprotonate the amine. For complex or sensitive precursors, these harsh conditions lead to precursor degradation, complex impurity profiles, and difficult High-Performance Liquid Chromatography (HPLC) separations.

By passing gas-phase[¹¹C]CH₃I through a heated column of silver triflate (AgOTf) at 200°C, it is quantitatively converted to [¹¹C]methyl triflate ([¹¹C]CH₃OTf) [1]. Methyl triflate is orders of magnitude more electrophilic than methyl iodide. Because the secondary nitrogen in the piperazine ring is highly nucleophilic, [¹¹C]CH₃OTf allows the N-alkylation to proceed rapidly at room temperature (20°C) without the addition of any base [2, 3].

Formulation Rationale

Due to the short half-life of Carbon-11, traditional solvent removal methods like rotary evaporation are too slow and increase the risk of autoradiolysis. This protocol employs Solid-Phase Extraction (SPE) using a C18 cartridge. The HPLC mobile phase utilizes ammonium formate—a volatile, mass-spectrometry-friendly buffer that prevents the precipitation of non-volatile salts during SPE trapping, ensuring a sterile, isotonic final formulation suitable for in vivo injection.

Materials and Quantitative Parameters

Table 1: Chemical Precursors and Reference Standards
CompoundChemical NameFunctionAmount / Concentration
Precursor 1-(1-phenylethyl)piperazineSubstrate for N-alkylation1.0 mg
Reference 1-methyl-4-(1-phenylethyl)piperazineUV Co-injection standard1 mg/mL in Methanol
Solvent Acetone (Anhydrous, over molecular sieves)Reaction medium300 µL
Formulation Ethanol (USP grade) / 0.9% SalineFinal IV vehicle1 mL / 9 mL
Table 2: Radiosynthesis Parameters Summary
ParameterTarget ValueAnalytical Method
Reaction Time & Temp 2 minutes @ 20°CAutomated Synthesis Module
Radiochemical Yield (RCY) > 45% (Decay-corrected to EOS)Dose Calibrator
Radiochemical Purity > 99%Analytical Radio-HPLC
Molar Activity ( Am​ ) > 50 GBq/µmol at EOSHPLC (UV vs. Radioactivity)
Total Synthesis Time 35 minutesN/A

Experimental Protocol: Step-by-Step Methodology

Step 1: Cyclotron Production and [¹¹C]CH₃OTf Synthesis
  • Isotope Production: Bombard a nitrogen/oxygen gas target ( N2​ / O2​ ) with protons via the 14N(p,α)11C nuclear reaction to generate [¹¹C]CO₂.

  • Reduction: Transfer the [¹¹C]CO₂ to the synthesis module and reduce it to [¹¹C]CH₄ over a nickel catalyst in the presence of hydrogen gas at 400°C.

  • Halogenation & Conversion: React the [¹¹C]CH₄ with iodine vapor at 720°C to form [¹¹C]CH₃I. Sweep the [¹¹C]CH₃I through a graphitized carbon column impregnated with AgOTf at 200°C to quantitatively yield [¹¹C]CH₃OTf.

Step 2: Base-Free N-[¹¹C]Alkylation
  • Preparation: Prior to the synthesis, dissolve 1.0 mg of the precursor (1-(1-phenylethyl)piperazine) in 300 µL of anhydrous acetone in a sterile, sealed V-vial.

  • Trapping: Bubble the [¹¹C]CH₃OTf gas stream directly into the precursor solution at room temperature (20°C). The high solubility of methyl triflate in acetone ensures complete trapping.

  • Incubation: Allow the reaction to sit at 20°C for exactly 2 minutes. No heating or base is required.

Step 3: Semi-Preparative HPLC Purification
  • Quenching: Quench the reaction by adding 700 µL of the HPLC mobile phase (40% Acetonitrile / 60% 0.1 M Ammonium Formate, pH 4.5).

  • Injection: Inject the 1.0 mL mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

  • Elution: Run the mobile phase at a flow rate of 5.0 mL/min. Monitor the eluate using a UV detector (254 nm) in series with a radiometric detector.

  • Collection: Collect the radioactive peak corresponding to [¹¹C]1-methyl-4-(1-phenylethyl)piperazine (typically eluting between 8–10 minutes) into a dilution flask containing 20 mL of sterile water.

Step 4: SPE Formulation (Self-Validating System)
  • Trapping: Pass the diluted HPLC fraction (now ~5% Acetonitrile, forcing the lipophilic tracer out of solution) through a pre-conditioned Sep-Pak C18 Plus Light cartridge. The radiotracer will adhere to the stationary phase.

  • Washing: Wash the cartridge with 10 mL of sterile water to completely remove residual acetonitrile and ammonium formate salts. Self-Validation: Monitor the waste line; radioactivity should remain on the cartridge.

  • Elution: Elute the purified radiotracer using 1.0 mL of USP-grade Ethanol into a sterile product vial containing 9.0 mL of 0.9% sterile saline.

  • Sterilization: Pass the final formulated solution through a 0.22 µm vented sterile filter into a Class II biological safety cabinet.

Step 5: Quality Control (QC)
  • Identity & Purity: Inject an aliquot onto an analytical HPLC system. Co-inject with the non-radioactive reference standard. The radioactive peak must perfectly align with the UV peak of the reference standard.

  • Residual Solvents: Confirm acetone, acetonitrile, and ethanol levels are within ICH Q3C guidelines using Gas Chromatography (GC).

Workflow Visualizations

Radiosynthesis & Purification Workflow

Radiosynthesis Cyclotron Cyclotron 14N(p,a)11C CO2 [11C]CO2 Cyclotron->CO2 CH4 [11C]CH4 CO2->CH4 Ni/H2, 400°C CH3I [11C]CH3I CH4->CH3I I2, 720°C CH3OTf [11C]CH3OTf CH3I->CH3OTf AgOTf, 200°C Reaction N-Alkylation (Precursor + Acetone) CH3OTf->Reaction 20°C, 2 min HPLC Semi-prep HPLC Purification Reaction->HPLC Quench & Inject Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation Dilute with H2O Product [11C]1-Methyl-4- (1-phenylethyl)piperazine Formulation->Product Elute EtOH/Saline

Figure 1: Automated radiosynthesis workflow from cyclotron target to final formulated radiotracer.

Pharmacological PET Imaging Pathway

PET_Workflow Injection Intravenous Injection of Radiotracer Circulation Systemic Circulation (Plasma Free Fraction) Injection->Circulation BBB Blood-Brain Barrier Penetration Circulation->BBB Binding Specific Receptor Binding in Target Tissue BBB->Binding Decay Positron Emission & Annihilation Binding->Decay Detection PET Ring Detectors (Coincidence Detection) Decay->Detection 511 keV Photons Analysis Kinetic Modeling & Image Reconstruction Detection->Analysis

Figure 2: In vivo pharmacological pathway and PET imaging data acquisition logic.

References

  • Jewett DM. A simple synthesis of [¹¹C]methyl triflate. Int J Rad Appl Instrum [A]. 1992;43(11):1383-1385. URL:[Link][1][2][3][4]

  • Någren K, Müller L, Halldin C, Swahn CG, Lehikoinen P. Improved synthesis of some commonly used PET radioligands by the use of [¹¹C]methyl triflate. Nucl Med Biol. 1995;22(2):235-239. URL:[Link][5][6]

  • Kawamura K, Ishiwata K. Improved synthesis of [¹¹C]SA4503, [¹¹C]MPDX and[¹¹C]TMSX by use of [¹¹C]methyl triflate. Ann Nucl Med. 2004;18(2):165-168. URL:[Link][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-Methyl-4-(1-phenyl-ethyl)-piperazine by Column Chromatography

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of 1-Methyl-4-(1-phenyl-ethyl)-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. The basic nature of the piperazine moiety presents specific, often frustrating, challenges during column chromatography on standard silica gel. This document provides a structured, question-and-answer-based approach to troubleshoot these common issues, explaining the underlying chemical principles and offering robust, actionable solutions.

Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Resolution

Question: Why is my chromatogram showing severe peak tailing for 1-Methyl-4-(1-phenyl-ethyl)-piperazine, leading to poor separation from impurities?

Answer:

This is the most common issue when purifying basic compounds like piperazine derivatives on standard silica gel.

Root Cause Analysis: The core of the problem lies in the chemical interaction between your basic compound and the stationary phase. Standard silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the piperazine ring (pKa values for piperazine are typically around 5.3 and 9.7) can form strong ionic interactions or hydrogen bonds with these acidic silanol sites.[1][2] This strong, non-specific binding causes a portion of the analyte molecules to lag behind the main band as they travel through the column, resulting in a "tailed" peak. This tail can easily overlap with adjacent impurity peaks, making pure fraction collection impossible.[3]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most direct solution is to "neutralize" the acidic sites on the silica gel by adding a competing base to your mobile phase.[1][4] This additive, typically a volatile amine, will preferentially interact with the silanol groups, allowing your target compound to elute more symmetrically.

    • Recommended Additive: Triethylamine (TEA) at a concentration of 0.1% to 1% (v/v) is highly effective. Ammonium hydroxide can also be used, especially in more polar solvent systems.[4]

    • Causality: The lone pair of electrons on the nitrogen of TEA is sterically accessible and readily interacts with the silica surface. This effectively "shields" your piperazine derivative from these strong binding sites, leading to a more ideal chromatographic separation based on polarity.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with downstream applications), changing the stationary phase is the next logical step.

    • Alumina (Basic or Neutral): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It eliminates the issue of acidic silanol interactions.[5]

    • Amino-functionalized Silica: This is a modified silica where the surface silanol groups have been bonded with aminopropyl groups. This creates a weakly basic surface that is ideal for purifying amines and reduces the chances of strong, irreversible binding.[4][5]

Stationary PhaseSurface ChemistryInteraction with Basic AminesRecommended Use Case
Silica Gel Acidic (Silanol groups)Strong ionic/H-bond interaction, causes peak tailing.Not recommended without a basic modifier.
Alumina (Basic) Basic (Lewis acid sites)Minimal unwanted interactions, good peak shape.Excellent alternative to silica for basic compounds.
Amino-Silica Weakly BasicRepels basic compounds, good for polar amines.Ideal for nitrogen-containing heterocycles.[5]

Experimental Protocol: Preparing a TEA-Modified Mobile Phase

  • Solvent Selection: Based on Thin Layer Chromatography (TLC) analysis, determine an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Modifier Addition: Prepare a bulk volume of this mobile phase. For every 100 mL of the solvent mixture, add 0.1 mL to 1.0 mL of triethylamine (TEA). For example, to make 500 mL of eluent with 0.5% TEA, combine 400 mL Hexane, 100 mL Ethyl Acetate, and 2.5 mL of TEA.

  • Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the TEA-modified mobile phase. Flush the packed column with at least 3-5 column volumes of the eluent. This step is critical to ensure all active sites on the silica are passivated before the sample is introduced.[4]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the column.

  • Elution: Proceed with the chromatography as usual, collecting fractions and monitoring by TLC.

G start Start: Peak Tailing Observed q1 Is adding a basic modifier (e.g., TEA) to the mobile phase permissible? start->q1 sol1 Add 0.1-1% Triethylamine to the mobile phase. Equilibrate column thoroughly. q1->sol1  Yes sol2 Consider alternative stationary phase. q1->sol2 No   q2 Did peak shape improve? sol1->q2 q2->sol2 No   end End: Symmetrical Peak Achieved q2->end  Yes alumina Use Basic or Neutral Alumina. sol2->alumina amino Use Amino-functionalized Silica. sol2->amino alumina->end amino->end

Issue 2: Irreversible Adsorption and Low Product Recovery

Question: I am getting extremely low or zero recovery of my product. It seems to be permanently stuck on the column. What is happening?

Answer:

This is an extreme manifestation of the acidic-basic interaction described in the previous section. The binding between your highly basic piperazine derivative and the acidic silica is so strong that the mobile phase lacks sufficient elution strength to displace it.

Root Cause Analysis: The silanol groups on the silica surface can act as cation exchange sites, and if the pKa of your compound is high, it can become protonated and bind almost irreversibly. This is particularly problematic if the compound is loaded in an acidic solution or if the crude material contains acidic impurities.

Solutions:

  • Use a "Stronger" Mobile Phase with a Basic Modifier:

    • Increase Polarity: Incorporate a highly polar solvent like methanol into your eluent system (e.g., Dichloromethane with a gradient of 0-10% Methanol), always in the presence of a basic modifier like 0.5-1% TEA or ammonium hydroxide.[4]

    • Causality: Methanol is a very strong eluting solvent that can disrupt the strong hydrogen bonding between your amine and the silica surface. The basic modifier simultaneously prevents the ionic binding, allowing the compound to elute.

  • Change the Chromatography Mode to Reversed-Phase:

    • If normal-phase chromatography consistently fails, reversed-phase flash chromatography is an excellent alternative. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4][6]

    • Causality: The separation mechanism is based on hydrophobicity rather than polar interactions. Since the strong ionic binding sites are absent on a C18 surface, irreversible adsorption is avoided. For basic amines, it is often beneficial to use a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine, which can improve peak shape in reversed-phase.

  • Pre-Adsorption onto a Basic Support (Dry Loading):

    • Instead of loading your sample as a liquid, pre-adsorb it onto a small amount of a basic or inert support like Celite® or basic alumina before placing it on top of your main column.

    • Causality: This ensures the compound is in a neutral microenvironment when introduced to the column, minimizing immediate, strong interactions at the column head.

Issue 3: Co-elution with Structurally Similar Impurities

Question: I have resolved the peak tailing, but my product still co-elutes with a key impurity. How can I improve the separation?

Answer:

This is a challenge of selectivity , which is the ability of the chromatographic system to differentiate between two compounds.[5] If an impurity has a polarity very similar to your product, achieving separation requires fine-tuning the system. Common impurities may include starting materials or di-substituted byproducts from the synthesis.[1][7][8]

Solutions:

  • Optimize Mobile Phase Selectivity:

    • The goal is to alter the relative interactions of the product and impurity with the stationary phase. This can often be achieved by changing the solvent composition while keeping the overall polarity similar.

    • Example: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system.

    • Causality: Different solvents have different properties (e.g., hydrogen bond donating/accepting ability, dipole moment). Changing the solvent can alter the specific interactions with your compounds, potentially increasing the separation factor (α) between them, even if their overall polarity is similar.[5][9]

  • Employ a Shallow Gradient Elution:

    • Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. For example, start with 90:10 Hexane:Ethyl Acetate and slowly increase to 70:30 Hexane:Ethyl Acetate over several column volumes.

    • Causality: A shallow gradient can effectively "stretch" the chromatogram, providing more opportunity for closely eluting compounds to separate.[10]

  • Consider an Alternative Purification Technique:

    • If chromatographic methods are not providing sufficient purity, chemical purification should be considered.

    • Salt Formation and Recrystallization: Convert the basic piperazine derivative into a salt (e.g., hydrochloride, fumarate, or tartrate) by treating it with the corresponding acid. Salts are often crystalline solids with different solubility properties than the free base, and recrystallization can be highly effective at removing closely related impurities.[1][2]

G start Start: Co-elution of Product and Impurity q1 Change Solvent System (Maintain Polarity) start->q1 system1 Hexane / Ethyl Acetate q1->system1 system2 DCM / Methanol q1->system2 system3 Toluene / Acetone q1->system3 q2 Is separation (selectivity) improved? system1->q2 system2->q2 system3->q2 sol1 Implement a shallow gradient elution. q2->sol1 No   sol2 Consider non-chromatographic methods. q2->sol2 If still co-eluting end End: Pure Product Isolated q2->end  Yes sol1->end sol2->end

Frequently Asked Questions (FAQs)

Q1: What are the typical pKa values for a substituted piperazine like this one, and why are they critical? A1: Piperazine itself has two pKa values, pKa1 ≈ 5.3 and pKa2 ≈ 9.7.[1][11] The N-alkylation in your compound will slightly alter these values, but you can expect two basic centers. This is critical because at the near-neutral pH of a silica surface, the piperazine nitrogens can be partially or fully protonated, leading to the strong ionic interactions that cause peak tailing and adsorption.[1][3]

Q2: How do I select a starting solvent system for my column? A2: The best practice is to use Thin Layer Chromatography (TLC). Develop a TLC plate with your crude mixture in various solvent systems. The ideal system for column chromatography will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from major impurities. Remember to add your basic modifier (e.g., TEA) to the TLC development chamber to accurately predict the column behavior.

Q3: My purified product is a thick syrup or oil. How can I get it to solidify? A3: This is common for piperazine derivatives, which can be prone to forming oils.[12] This could be due to the presence of residual solvents, a mixture of stereoisomers, or minor impurities preventing crystallization. Try drying the product under a high vacuum for an extended period. If it remains an oil, trituration (suspending the oil in a non-solvent like cold hexanes or pentane and sonicating) can sometimes induce crystallization or wash away impurities.

Q4: My compound is not UV-active. How can I monitor the column fractions? A4: If your compound lacks a suitable chromophore for UV detection, you will need to rely on TLC analysis of the collected fractions. After spotting the fractions on a TLC plate, you can visualize the spots using a general stain. A potassium permanganate (KMnO₄) stain is very effective for amines, which will appear as yellow/brown spots on a purple background.

References

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science.
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist.
  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com.
  • TROUBLESHOOTING GUIDE.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate.
  • Technical Support Center: Purification of 1-Methyl-4-(1-naphthylvinyl)piperidine - Benchchem.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.

Sources

Optimization

Resolving poor solubility of 1-Methyl-4-(1-phenyl-ethyl)-piperazine in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes of drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes of drug development.

The compound 1-Methyl-4-(1-phenyl-ethyl)-piperazine presents a classic solubility challenge. While the piperazine heterocycle is a privileged scaffold whose nitrogen atoms act as versatile handles to fine-tune aqueous solubility [1], the addition of the bulky, highly lipophilic 1-phenyl-ethyl moiety drives severe hydrophobic aggregation. In standard aqueous buffers (pH 7.4), the thermodynamic solubility of this free base is frequently exceeded, leading to rapid precipitation, erratic assay readouts, and false negatives in biological screening.

Below is our definitive troubleshooting guide to resolving the aqueous solubility of lipophilic piperazine derivatives, engineered for scientific rigor and self-validation.

Part 1: Diagnostic Solubilization Workflow

Before altering your assay conditions, you must diagnose whether your precipitation is a kinetic artifact (solvent crash) or a thermodynamic limitation. Follow the logical progression in the workflow below to select the least disruptive solubilization strategy for your biological system.

SolubilizationTroubleshooting Start Compound Precipitation 1-Methyl-4-(1-phenyl-ethyl)-piperazine CheckPH Phase 1: pH Optimization Can assay tolerate pH < 6.0? Start->CheckPH Acidify Acidify Buffer (pH 5.0-6.0) Protonate Piperazine N CheckPH->Acidify Yes CheckCosolvent Phase 2: Co-solvent System Evaluate DMSO / PEG400 CheckPH->CheckCosolvent No Acidify->CheckCosolvent Insoluble Success Soluble & Assay Compatible Proceed to Biological Testing Acidify->Success Soluble CheckCD Phase 3: Cyclodextrin HP-β-CD Complexation CheckCosolvent->CheckCD Toxicity / Crash out CheckCosolvent->Success Soluble & Non-toxic CheckSalt Phase 4: Salt Formation Synthesize HCl / Mesylate CheckCD->CheckSalt Insufficient Solubility CheckCD->Success Complex Formed CheckSalt->Success

Diagnostic workflow for solubilizing lipophilic piperazine derivatives in aqueous assays.

Part 2: Validated Experimental Protocols

Do not blindly apply solvents. Every protocol below is designed as a self-validating system to ensure you are achieving true thermodynamic solutions rather than unstable nano-suspensions.

Protocol 1: pH-Driven Solubilization (The Baseline Check)
  • Mechanistic Causality: The tertiary amines on the piperazine ring have specific pKa values. At physiological pH (7.4), a significant fraction of the molecule exists as an uncharged, lipophilic free base. Lowering the pH below the pKa forces protonation, generating a cationic species that drastically increases water-dipole interactions and aqueous solubility.

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock of 1-Methyl-4-(1-phenyl-ethyl)-piperazine in 100% anhydrous DMSO.

    • Prepare your target aqueous buffer (e.g., 50 mM Citrate or MES) and adjust the pH to 5.5 using 1M HCl.

    • Slowly titrate the DMSO stock into the buffer under high-speed vortexing to achieve a final concentration of 100 µM (1% DMSO final).

    • Self-Validation Step: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of sub-visual colloidal aggregates. Centrifuge the sample at 10,000 x g for 10 minutes; the absence of a visible pellet confirms thermodynamic stability.

Protocol 2: Host-Guest Complexation with HP-β-CD
  • Mechanistic Causality: When pH adjustments are biologically intolerable, cyclodextrins offer a structural solution. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that encapsulates the bulky 1-phenyl-ethyl group, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains hydrogen bonding with the bulk aqueous phase [3].

  • Step-by-Step Methodology:

    • Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

    • Add the piperazine compound (in dry powder form) directly to the cyclodextrin solution to intentionally exceed its expected solubility limit (e.g., add 5 mg/mL).

    • Sonicate the suspension in a water bath for 15 minutes, then incubate with orbital shaking at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

    • Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC-UV against a standard curve. For highly insoluble drugs, it is critical to calculate the Complexation Efficiency (CE) from the slope of a phase-solubility diagram, rather than relying solely on the 1:1 stability constant, to accurately gauge solubilizing power [2].

Protocol 3: Co-Solvent Step-Down Method
  • Mechanistic Causality: Direct dilution from a DMSO stock into water causes a "solvent crash." Water rapidly diffuses into the DMSO droplet, leaving the hydrophobic compound stranded and causing immediate nucleation. Using a transition solvent (PEG400) creates a stepped gradient of dielectric constants, lowering the energy barrier for solvation.

  • Step-by-Step Methodology:

    • Dissolve the compound in 100% DMSO to create a 50 mM primary stock.

    • Create a secondary stock by diluting the primary stock 1:5 into 100% PEG400 (yielding 10 mM compound in 20% DMSO / 80% PEG400).

    • Dilute the secondary stock dropwise into the final aqueous assay buffer under continuous, high-speed magnetic stirring.

    • Self-Validation Step: Shine a laser pointer through the final solution in a dark room. The absence of a visible beam path (a negative Tyndall effect) confirms you have generated a true solution rather than a light-scattering colloidal suspension.

Part 3: Quantitative Data & Strategy Comparison

Use the following table to benchmark your expected solubility gains and determine the biological compatibility of your chosen method.

Solubilization StrategyMechanistic ActionMax Expected SolubilityCell Assay CompatibilityKey Validation Metric
pH Optimization (< 6.0) Protonation of piperazine nitrogens> 10 mMLow (pH dependent)Solution clarity ( OD600​ )
Co-solvent Step-Down (5% DMSO / 10% PEG400)Dielectric constant reduction1.0 - 5.0 mMModerateNegative Tyndall effect
HP-β-CD Complexation (10% w/v)Hydrophobic cavity encapsulation5.0 - 10.0 mMHighComplexation Efficiency (CE)
In Situ Salt Formation (HCl / Mesylate)Crystal lattice energy reduction> 20.0 mMHighHPLC-UV Dissolution rate

Part 4: Frequently Asked Questions (FAQs)

Q: My compound is fully soluble when first diluted, but crashes out after 30 minutes in the assay plate. Why? A: You are observing the difference between kinetic and thermodynamic solubility. The compound was temporarily held in a supersaturated state by the DMSO but eventually reached its thermodynamic minimum and nucleated. You must either lower the assay concentration below the intrinsic solubility ( S0​ ) limit or introduce a solubilizer like HP-β-CD to raise the thermodynamic ceiling.

Q: Will cyclodextrins interfere with my target protein binding in biochemical assays? A: Generally, no. Cyclodextrin complexation is a dynamic, non-covalent equilibrium. If your compound has a high affinity for the target protein (e.g., nanomolar Kd​ ), it will readily partition out of the cyclodextrin cavity to bind the target. However, keep the HP-β-CD concentration optimized, as excessive amounts can shift the equilibrium away from the target.

Q: Should I synthesize a salt form of 1-Methyl-4-(1-phenyl-ethyl)-piperazine instead? A: Yes, if you are moving toward in vivo dosing or require highly concentrated stock solutions without organic solvents. Salt formation (e.g., converting the free base to a hydrochloride or mesylate salt) is a highly effective, widely validated method to alter the crystal lattice energy and dramatically enhance the aqueous dissolution rate of piperazine derivatives [4].

References

  • Source: National Institutes of Health (NIH)
  • Source: PubMed (NIH)
  • Title: Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System Source: MDPI URL
  • Source: PubMed (NIH)
Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for piperazine synthesis. As a Senior Application Scientist, I've designed this resource to move beyond simp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine synthesis. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges and optimization strategies you'll encounter. The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in blockbuster drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] However, its symmetrical nature and the reactivity of its two nitrogen atoms present unique synthetic hurdles.[4][5]

This guide is structured as a direct, question-and-answer resource to address the specific issues you may face during your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis of piperazine derivatives. Each answer provides a mechanistic explanation and a series of actionable solutions.

Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most frequent challenge in piperazine chemistry, arising from the comparable nucleophilicity and reactivity of both nitrogen atoms.[6] Once the first substitution occurs, the second nitrogen remains reactive, often leading to a mixture of products. To overcome this, you must manipulate the reaction conditions to kinetically favor mono-substitution over di-substitution.

Here are four effective strategies, ordered from simplest to most robust:

  • Stoichiometry Control (The "Excess" Method): The most straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile (e.g., alkyl or aryl halide).[6][7]

    • Causality: By maintaining a high concentration of unsubstituted piperazine, you statistically increase the probability that the electrophile will collide with and react with a fresh piperazine molecule rather than the already-substituted product.[8] This is an effective and atom-economical strategy for industrial-scale processes.[4]

    • Pro-Tip: While effective, this method complicates purification, as you must remove a large amount of unreacted, basic piperazine during workup. An acidic wash is often required.[8]

  • Slow Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of the electrophile to the piperazine solution, often at a reduced temperature (e.g., 0 °C), can significantly enhance selectivity.[6]

    • Causality: This technique keeps the instantaneous concentration of the electrophile low, ensuring it is more likely to react with the abundant unsubstituted piperazine before it can react with the newly formed mono-substituted product.

  • Protonation (The "In-Situ Protection" Method): You can selectively deactivate one nitrogen atom by using a proton. By forming a piperazine monohydrochloride or monoacetate in situ, you create a piperazin-1-ium cation.[5]

    • Causality: The protonated nitrogen is no longer nucleophilic, leaving only one nitrogen free to react.[5] This method suppresses the formation of the di-substituted byproduct and often results in high yields and purity.[5]

  • Use of Protecting Groups (The "Gold Standard" Method): For maximum selectivity and the cleanest reactions, especially in complex, multi-step syntheses, a protecting group strategy is unparalleled.[5][7] The most common approach is to use mono-Boc-protected piperazine (N-Boc-piperazine).[4][7]

    • Causality: The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring that the reaction can only occur at the unprotected site.[4] The synthesis follows a reliable three-step sequence: (1) reaction of piperazine with Boc₂O to yield N-Boc-piperazine, (2) selective alkylation or arylation of the free nitrogen, and (3) deprotection under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂) to yield the final mono-substituted product.[4]

Issue 2: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success hinges on the precise interplay of several components in an oxygen-free environment.[8][9][10] Low yields are almost always traceable to catalyst deactivation, suboptimal component selection, or improper reaction setup.[8]

Here’s a systematic guide to troubleshooting:

  • Ensure an Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition.[8]

    • Solution: All glassware must be oven-dried.[8] The reaction should be assembled and run under a positive pressure of an inert gas like argon or nitrogen.[8] Use Schlenk techniques or a glovebox. Solvents must be anhydrous and thoroughly degassed before use.[8][11]

  • Evaluate Your Catalyst and Ligand System: The choice of palladium source and phosphine ligand is the most critical factor for success and is highly substrate-dependent.[6][8]

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For challenging substrates like electron-rich or sterically hindered aryl chlorides, standard ligands may fail.

    • Solution: Screen a variety of ligands. Bulky, electron-rich biarylphosphine ligands like RuPhos, XPhos, or SPhos are often required for less reactive aryl chlorides to promote the desired reaction.[7][8] Modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also improve reliability.[8]

  • Check Your Base: The base plays a crucial role in deprotonating the piperazine nitrogen, making it nucleophilic enough to participate in the catalytic cycle.

    • Causality: A base that is too weak will result in a slow or incomplete reaction. Water can also deactivate strong bases.

    • Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[8] Ensure the base is fresh and has been handled under anhydrous conditions.[8]

  • Optimize Solvent and Temperature:

    • Causality: The reaction requires sufficient thermal energy to proceed, but excessive heat can cause catalyst decomposition or promote side reactions.

    • Solution: Anhydrous solvents like toluene, dioxane, or THF are standard.[6][8] The optimal temperature is typically in the range of 80-110 °C.[6][8] If the reaction is sluggish, a modest increase in temperature may be beneficial.

Problem Potential Cause Recommended Solution Reference
No or low conversionInactive catalyst systemEnsure strictly anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos).[8]
Reaction stallsInsufficiently strong or soluble baseUse a strong, non-nucleophilic base like NaOtBu or KOtBu. Ensure the base is fresh and handled under inert conditions.[8][11]
Formation of side productsSub-optimal temperatureOptimize the temperature, typically between 80-110 °C. Temperatures that are too high can cause catalyst decomposition or dehalogenation.[6][7]
Inconsistent resultsPresence of water or oxygenThoroughly dry all glassware. Use anhydrous solvents and degas them prior to use. Maintain a positive pressure of argon or nitrogen throughout the reaction.[8]

Issue 3: My Piperazine Derivative is Degrading During Silica Gel Chromatography

Question: My product appears clean by NMR after workup, but during purification, it streaks on the silica gel column and I recover a low yield of impure material. What is happening?

Answer: This is a classic problem when purifying basic compounds like piperazines on standard silica gel.

  • Causality: Silica gel is inherently acidic (due to surface silanol groups), which can cause several issues:

    • Irreversible Adsorption: The basic nitrogen atoms of your product can strongly and sometimes irreversibly bind to the acidic silica, leading to poor recovery.

    • Degradation: For sensitive molecules, the acidic environment of the silica gel can catalyze decomposition or rearrangement reactions.

    • Peak Tailing: Strong acid-base interactions lead to broad, streaky peaks (tailing) during elution, resulting in poor separation from impurities.[12]

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel or your mobile phase with a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N).[13] This will neutralize the acidic sites on the silica surface, preventing strong interactions with your product and leading to sharper peaks and better recovery.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase like neutral alumina.[13]

    • Avoid Chromatography: If possible, purify the compound by other means. Recrystallization is an excellent method if your product is a solid.[13] Alternatively, you can perform an acid-base extraction . Convert your basic product into a salt (e.g., hydrochloride) to wash away non-basic organic impurities, then re-neutralize to recover the purified free base.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving selective N-monosubstitution of piperazine? The three most common and effective strategies are:

  • Protecting Group Chemistry: Using a mono-protected piperazine (like N-Boc-piperazine) is the most reliable method for achieving clean, selective mono-substitution.[4]

  • Stoichiometry Control: Employing a large excess of piperazine (5-10 equivalents) statistically favors mono-substitution.[6]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives.[4][14]

Q2: When should I choose a Buchwald-Hartwig amination versus a reductive amination protocol? The choice depends entirely on the type of bond you want to form:

  • Buchwald-Hartwig Amination is used to create a C(aryl)-N bond . It is the go-to method for synthesizing N-aryl piperazines .[4][10]

  • Reductive Amination is used to create a C(alkyl)-N bond . It is the preferred method for synthesizing N-alkyl piperazines from aldehydes or ketones.[4][14]

Q3: How can I effectively remove a large excess of piperazine after a reaction? Since piperazine is a base, the easiest way to remove it during the workup is with an acidic wash. After diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer one or more times with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride). The piperazine will be protonated and move into the aqueous layer, while your (typically less basic) product remains in the organic layer. Alternatively, converting the product to a salt that precipitates, while the excess piperazine salt remains in solution, can be an effective purification strategy.[12][15]

Q4: What analytical techniques are essential for characterizing my final piperazine derivative? A combination of techniques is necessary to confirm the structure and purity of your compound:[16]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and provides a good indication of purity.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.[17]

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess the purity of the final product.[16]

  • Melting Point: For solid compounds, a sharp melting point range is a strong indicator of high purity.[16][17]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_0 Troubleshooting Low Mono-Substitution Yield start Problem: Low Yield of Mono-substituted Product check_ratio Is significant di-substituted byproduct observed? (TLC/LC-MS) start->check_ratio increase_piperazine Strategy 1: Increase Piperazine Excess (5-10 eq.) check_ratio->increase_piperazine Yes check_conditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? - Reagents degraded? check_ratio->check_conditions No yes_path YES slow_addition Strategy 2: Use Slow Addition of Electrophile increase_piperazine->slow_addition protecting_group Strategy 3 (Optimal): Use Mono-Protected Piperazine (e.g., N-Boc-Piperazine) slow_addition->protecting_group no_path NO optimize Optimize: Increase temperature/time, use fresh reagents. check_conditions->optimize

Caption: Troubleshooting workflow for low mono-substitution yield.

G cluster_1 Experimental Workflow for Buchwald-Hartwig Amination prep 1. Preparation (Oven-dry glassware) setup 2. Reaction Setup (Add solids: Pd catalyst, ligand, base, piperazine derivative, aryl halide) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Argon/Nitrogen) setup->inert solvent 4. Solvent Addition (Add anhydrous, degassed solvent via syringe) inert->solvent react 5. Reaction (Heat to 80-110 °C, monitor by TLC/LC-MS) solvent->react workup 6. Workup (Cool, quench, extract, wash, dry, concentrate) react->workup purify 7. Purification (Column chromatography or recrystallization) workup->purify char 8. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for Buchwald-Hartwig amination.

Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and critical transformations.

Protocol 1: Buchwald-Hartwig N-Arylation of Piperazine using a Protecting Group

This protocol describes a general and reliable procedure for the synthesis of an N-aryl piperazine using N-Boc-piperazine and an aryl halide.

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XantPhos or RuPhos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, palladium catalyst, and phosphine ligand.[6]

    • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

    • Add the anhydrous, degassed solvent via syringe.[6]

    • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[6]

    • Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-N'-aryl-piperazine.

    • To remove the Boc group, dissolve the purified intermediate in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry and concentrate to yield the final N-aryl piperazine.

Protocol 2: Reductive Amination for N-Alkylation of Piperazine

This one-pot protocol describes a general procedure for synthesizing N-alkyl piperazines from an aldehyde or ketone.

  • Materials:

    • Piperazine derivative (e.g., piperazine or an N-substituted piperazine, 1.0 equiv)

    • Aldehyde or Ketone (1.0-1.2 equiv)

    • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

    • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • To a round-bottom flask, add the piperazine derivative and the aldehyde or ketone.

    • Dissolve the starting materials in the solvent (DCM or DCE).

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[14]

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add the sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to control any effervescence. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[14]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. (Note: Consider pre-treating the silica with triethylamine as described in the troubleshooting section).

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15.
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. (2025). BenchChem.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Organic Letters.
  • Optimizing reaction conditions for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. (2025). BenchChem.
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Side reactions to avoid in the synthesis of dichlorophenylpiperazines. (2025). BenchChem.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions. [Link]

  • Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Criminal Justice Reference Service.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 438-452. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 75. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). The Journal of Organic Chemistry.
  • Purification of piperazine. (1959).
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2014). Letters in Organic Chemistry, 11(8).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). NIH Public Access. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021).
  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Optimizing reaction conditions for N-aryl
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 666-672.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 577. [Link]

Sources

Optimization

How to remove unreacted starting materials from 1-Methyl-4-(1-phenyl-ethyl)-piperazine

Welcome to the technical support center for the purification of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

The synthesis of 1-Methyl-4-(1-phenyl-ethyl)-piperazine, a tertiary amine, often results in a crude product contaminated with unreacted starting materials and byproducts. The successful isolation of the pure compound is critical for accurate downstream applications, including pharmacological and toxicological studies. This guide provides a structured approach to identifying and removing common impurities through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

The most common synthetic routes to 1-Methyl-4-(1-phenyl-ethyl)-piperazine involve the reaction of 1-methylpiperazine (a secondary amine) with a 1-phenylethyl derivative (e.g., 1-phenylethyl halide) or the reductive amination of acetophenone with 1-methylpiperazine. Therefore, the primary unreacted starting materials to target for removal are:

  • 1-Methylpiperazine: A water-soluble, basic liquid.[1]

  • 1-Phenylethylamine (or its derivatives): A basic, organic-soluble liquid.[2][3]

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

For a complex mixture containing basic impurities, an acid-base extraction is an excellent first step to separate the desired tertiary amine from non-basic impurities and potentially from other amines with different basicities.[4][5][6][7][8] This technique leverages the ability of amines to form water-soluble salts in acidic conditions.

Q3: I'm struggling with column chromatography for my product. The compound is streaking on the silica gel. What can I do?

This is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing of the peaks.[9]

Here are some solutions:

  • Use a basic modifier in your eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interaction with your basic product and improving peak shape.[9]

  • Use an alternative stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel for your column.[9][10] These stationary phases have a less acidic surface and are better suited for the purification of basic compounds.

Q4: Can I purify my product by distillation?

Fractional distillation can be a suitable method, especially for large-scale purifications, provided there is a significant difference in the boiling points of your product and the impurities.[11] However, it may not be effective for removing impurities with boiling points close to that of your product or for heat-sensitive compounds.[4]

Q5: Is recrystallization a viable option for purifying 1-Methyl-4-(1-phenyl-ethyl)-piperazine?

Recrystallization of the free base might be challenging. However, converting the tertiary amine to a salt (e.g., hydrochloride, oxalate, or tartrate salt) often yields a crystalline solid that can be effectively purified by recrystallization.[11][12][13][14] The pure amine can then be regenerated by treating the salt with a base.

Troubleshooting Guides & Protocols

Troubleshooting Common Purification Issues
Issue Potential Cause Recommended Solution
Product is contaminated with 1-methylpiperazine. Incomplete reaction or use of excess 1-methylpiperazine.Perform an acid-base extraction. 1-methylpiperazine is highly water-soluble and can be removed in the aqueous washes.
Product is contaminated with 1-phenylethylamine. Incomplete reaction.An acid-base extraction should remove this primary amine.
Product oils out during recrystallization. Presence of impurities inhibiting crystallization or an unsuitable solvent system.Try a different solvent or solvent mixture. If the problem persists, pre-purify the crude material by column chromatography.[15]
Poor separation during column chromatography (streaking). Strong interaction between the basic product and acidic silica gel.Add triethylamine to the eluent or use an alternative stationary phase like alumina or amine-functionalized silica.[9]
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from non-basic impurities and excess water-soluble starting materials.

Experimental Workflow

A Dissolve crude product in an organic solvent (e.g., diethyl ether or dichloromethane) B Transfer to a separatory funnel A->B C Extract with dilute aqueous acid (e.g., 1M HCl) B->C D Separate the organic and aqueous layers C->D E Wash the organic layer with water D->E Organic Layer (contains neutral impurities) F Combine the aqueous layers D->F Aqueous Layer (contains protonated amines) G Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 F->G H Extract the product back into an organic solvent G->H I Dry the organic layer over an anhydrous salt (e.g., Na2SO4) H->I J Evaporate the solvent to yield the purified product I->J

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of hydrochloric acid (HCl). Repeat the extraction two to three times. The basic amines will be protonated and move into the aqueous layer.[5][8]

  • Separation: Combine the acidic aqueous extracts. The organic layer, containing any non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of a strong base, such as sodium hydroxide (NaOH), with stirring until the pH is strongly basic (pH > 12). This will deprotonate the amine salt and regenerate the free amine.

  • Back Extraction: Extract the liberated free amine back into a fresh portion of the organic solvent. Repeat this extraction two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified 1-Methyl-4-(1-phenyl-ethyl)-piperazine.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities with similar basicity to the product.

Experimental Workflow

A Prepare a slurry of silica gel in the initial eluent B Pack the column A->B C Pre-elute the column B->C D Dissolve the crude product in a minimal amount of solvent C->D E Load the sample onto the column D->E F Elute the column with a gradient of increasing polarity E->F G Collect fractions F->G H Monitor fractions by TLC G->H I Combine pure fractions H->I J Evaporate the solvent I->J

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Methodology
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use silica gel treated with a base or amine-functionalized silica gel. To prepare base-treated silica, make a slurry of silica gel in your starting eluent containing 1% triethylamine.

    • Eluent: A common eluent system is a gradient of ethyl acetate in hexanes. The addition of 0.1-1% triethylamine to the eluent is crucial to prevent streaking.[9]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization via Salt Formation

This method is excellent for achieving high purity.

Experimental Workflow

A Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol) B Add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol) dropwise A->B C Induce crystallization (cooling, scratching) B->C D Collect the salt crystals by filtration C->D E Wash the crystals with cold solvent D->E F Dry the crystals E->F G Optional: Regenerate the free base by dissolving the salt in water, basifying, and extracting F->G

Caption: Workflow for purification via recrystallization of an amine salt.

Step-by-Step Methodology
  • Salt Formation: Dissolve the crude 1-Methyl-4-(1-phenyl-ethyl)-piperazine in a suitable solvent such as ethanol, isopropanol, or diethyl ether. Slowly add a solution of an acid (e.g., a solution of HCl in ether, or a solution of oxalic or tartaric acid in ethanol) dropwise with stirring. The amine salt should precipitate out of the solution.[13][14]

  • Crystallization: Cool the mixture in an ice bath to maximize crystal formation. If crystals do not form readily, try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified salt crystals under vacuum.

  • (Optional) Regeneration of the Free Base: To obtain the free amine, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and extract the pure amine into an organic solvent as described in Protocol 1.[16]

References

  • ChemicalBook. (2023, July 6). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Chem-Impex. 1-Methylpiperazine.
  • American Chemical Society. (2013, November 18). 1-Methylpiperazine.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • CymitQuimica. CAS 618-36-0: 1-Phenylethylamine.
  • Wikipedia. Acid–base extraction.
  • Sigma-Aldrich. 1-Methylpiperazine 99 109-01-3.
  • University of Toronto. What is an Acid and Base Extraction? Retrieved from Engineering Ideas Clinic - Confluence.
  • National Institutes of Health. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • National Institutes of Health. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem.
  • Wikipedia. 1-Phenylethylamine.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • University of Alberta. Isolation (Recovery).
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Wikipedia. Piperazine.
  • Google Patents. US2861072A - Preparation of piperazine derivatives.
  • ChemicalBook. (2026, January 13). L-1-Phenylethylamine | 2627-86-3.
  • Sigma-Aldrich. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Reddit. (2024, November 6). Alternative of picric acid for recrystallisation : r/Chempros.
  • Journal of the American Chemical Society. Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • MedchemExpress.com. 1-(1-Phenylethyl)piperazine hydrochloride | Drug Intermediate.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • ChemicalBook. Piperazine compounds.
  • Google Patents. US2919275A - Purification of piperazine.
  • Wikipedia. Piperazine.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Benchchem. Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide.
  • Benchchem. Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification.
  • Benchchem. Technical Support Center: Purification of 1-Methyl-4-(1-naphthylvinyl)piperidine.

Sources

Troubleshooting

Troubleshooting Guide 1: hERG Channel Liability (Cardiotoxicity)

Welcome to the Technical Support Center. As drug development professionals, you know that the phenylethylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you know that the phenylethylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and central nervous system (CNS) penetrance. However, this same structural motif is notorious for triggering severe off-target liabilities.

This guide is designed by senior application scientists to help you troubleshoot and engineer out the two most critical off-target effects associated with phenylethylpiperazines: hERG channel cardiotoxicity and aminergic GPCR polypharmacology .

Q: My lead phenylethylpiperazine compound shows potent hERG channel inhibition (IC50 < 1 µM) in patch-clamp assays. Why is this happening, and how can I engineer it out without losing primary target affinity?

A: To solve this, we must look at the causality of the binding event. The hERG (human Ether-à-go-go-Related Gene) potassium channel features a large, hydrophobic intracellular central cavity. Phenylethylpiperazines are highly susceptible to hERG trapping because they perfectly fulfill the channel's pharmacophore requirements:

  • Cation- π Interactions: The basic nitrogen of the piperazine ring is typically protonated at physiological pH (pKa ~8.5–9.0). This positively charged amine forms strong cation- π interactions with the aromatic residue Tyr652 inside the hERG pore[1].

  • Hydrophobic Trapping: The lipophilic phenylethyl tail forms robust π

    π stacking and hydrophobic interactions with Phe656 , anchoring the drug in the channel and blocking potassium efflux[1].

Mitigation Protocol: To decouple your primary target activity from hERG blockade, apply a self-validating structural modification workflow:

  • Step 1: Modulate Amine Basicity (pKa). Introduce electron-withdrawing groups (EWGs) such as fluorine or cyano groups to the phenyl ring, or convert the piperazine to a piperidinone. Reducing the pKa of the basic amine below 7.5 reduces the fraction of protonated molecules at physiological pH, directly weakening the interaction with Tyr652[2],[3].

  • Step 2: Reduce Lipophilicity (clogP). If your compound's clogP is >3.5, it will partition heavily into the membrane and access the pore. Truncate the ethyl linker or introduce polar heteroatoms (e.g., swapping the phenyl ring for a pyrimidine) to drop the clogP below 3.0[2].

  • Step 3: The Zwitterion Approach. If CNS penetration is not required for your primary target, append a carboxylic acid motif. Because the hERG binding site is intracellular, a zwitterionic molecule will become membrane-impermeable, physically restricting the drug from accessing the Tyr652/Phe656 residues (this was the exact strategy used to convert the cardiotoxic terfenadine into the safe antihistamine fexofenadine)[2].

hERG_Mitigation Start Lead Phenylethylpiperazine hERG IC50 < 1 µM Step1 Strategy 1: Reduce Amine pKa (Add EWG to phenyl ring) Start->Step1 Step2 Strategy 2: Reduce Lipophilicity (clogP < 3.0) Start->Step2 Step3 Strategy 3: Zwitterion Approach (Add Carboxylate) Start->Step3 Mech1 Disrupts Cation-π interaction with Tyr652 Step1->Mech1 Mech2 Reduces hydrophobic trapping by Phe656 Step2->Mech2 Mech3 Prevents intracellular pore access (Membrane impermeable) Step3->Mech3 Validation Automated Patch-Clamp (Target: hERG IC50 > 30 µM) Mech1->Validation Mech2->Validation Mech3->Validation

Workflow for mitigating hERG channel liability in phenylethylpiperazine derivatives.

Troubleshooting Guide 2: Aminergic GPCR Polypharmacology

Q: Our derivative is hitting multiple off-target GPCRs, specifically 5-HT2B and Dopamine D2 receptors, causing severe in vivo toxicity. How do we engineer selectivity?

A: The phenylethylpiperazine scaffold is a classic "privileged structure" because it acts as a rigidified mimic of endogenous monoamine neurotransmitters (serotonin, dopamine, norepinephrine)[4]. The distance between the basic piperazine nitrogen and the aromatic phenyl ring perfectly matches the distance required to bridge the conserved aspartate residue (Asp3.32) and the hydrophobic aromatic microdomains in the orthosteric binding pockets of these GPCRs.

Mitigation Protocol:

  • Step 1: Conformational Restriction. The ethyl linker in phenylethylpiperazine is highly flexible, allowing the molecule to adopt multiple conformations that fit into various GPCR pockets. Introduce an α -methyl group to the ethyl linker. This restricts the rotatable bonds and introduces a steric clash in the tight binding pockets of off-target receptors like 5-HT2B, while potentially retaining affinity for larger target pockets.

  • Step 2: Bioisosteric Replacement. Replace the terminal phenyl ring with a heteroaromatic system (e.g., pyridine, pyrazole, or thiazole). This alters the electrostatic potential surface of the ring, disrupting the specific π

    π stacking required by off-target dopamine and serotonin receptors[4].

GPCR_Selectivity GPCR_Hit Polypharmacology Alert (5-HT, Dopamine, Adrenergic) Cause Pharmacophore Mimicry: Basic Amine + Aromatic Ring GPCR_Hit->Cause Mod1 Conformational Restriction (α-methylation of ethyl linker) Cause->Mod1 Mod2 Bioisosteric Replacement (Phenyl to Pyridine/Pyrazole) Cause->Mod2 Effect1 Steric clash in off-target orthosteric pocket Mod1->Effect1 Effect2 Altered electrostatic potential disrupts π-π stacking Mod2->Effect2 Success Selective Primary Target Binding (Off-target Ki > 10 µM) Effect1->Success Effect2->Success

Structural modification logic to decouple aminergic GPCR polypharmacology.

FAQ & Experimental Validation Protocols

Q: What is the most robust assay cascade to validate off-target mitigation without losing primary target efficacy?

A: Do not rely solely on in silico predictions or basic binding assays. A self-validating system requires functional confirmation. Follow these step-by-step methodologies for your assay cascade:

Methodology 1: Automated Patch-Clamp for hERG Validation
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Ensure cells are in the logarithmic growth phase.

  • Compound Preparation: Dissolve the engineered phenylethylpiperazine derivative in DMSO. Dilute in extracellular buffer to ensure the final DMSO concentration is <0.1% (higher concentrations will destabilize the lipid bilayer and cause false-positive current drops).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a high-resistance gigaseal and break into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels. Follow this with a repolarizing step to -50 mV to elicit the outward tail current (this is where hERG block is most visible).

  • Measurement: Perfuse the test compound and measure the fractional reduction in peak tail current amplitude compared to the vehicle control. Calculate the IC50.

Methodology 2: GPCR Selectivity Profiling (Radioligand Binding)
  • Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells overexpressing the specific off-target GPCRs (e.g., 5-HT2B, D2).

  • Incubation: Incubate 10-20 µg of membrane protein with a target-specific radioligand (e.g., [3H]-ketanserin for 5-HT receptors) and varying concentrations of your test compound (1 nM to 30 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity to determine the percentage of radioligand displacement. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Presentation: Assay Metrics
Assay TypeTargetAcceptable ThresholdScientific Rationale
Automated Patch-Clamp hERG ChannelIC50 > 30 µMEnsures a >100-fold safety margin over the free therapeutic Cmax to prevent QT interval prolongation and Torsades de Pointes.
Radioligand Binding 5-HT2B ReceptorKi > 10 µMPrevents drug-induced cardiac valvulopathy, a fatal side effect strongly associated with 5-HT2B agonism.
Radioligand Binding Dopamine D2Ki > 10 µMAvoids extrapyramidal symptoms (EPS), catalepsy, and prolactin elevation.
Kinetic Solubility Aqueous Buffer (pH 7.4)> 50 µMHighly lipophilic piperazines often precipitate in vitro. This threshold ensures accurate patch-clamp readouts and prevents false negatives.

Sources

Optimization

Technical Support Center: Managing Diastereomer Separation in 1-Methyl-4-(1-phenylethyl)piperazine Synthesis

Welcome to the Technical Support Center. 1-Methyl-4-(1-phenylethyl)piperazine is a highly versatile chiral scaffold utilized extensively in the development of central nervous system (CNS) targeting agents and bioactive r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Methyl-4-(1-phenylethyl)piperazine is a highly versatile chiral scaffold utilized extensively in the development of central nervous system (CNS) targeting agents and bioactive receptor modulators[1]. Because standard synthetic routes typically yield a racemic mixture, obtaining the enantiopure form requires rigorous chiral resolution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for isolating specific enantiomers via diastereomeric salt formation —the industry standard for scalable, cost-effective chiral amine resolution[2].

System Workflow: Diastereomeric Salt Resolution

Workflow Racemate Racemic 1-Methyl-4- (1-phenylethyl)piperazine SaltForm Diastereomeric Salt Formation (60°C) Racemate->SaltForm Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->SaltForm Cryst Controlled Cooling & Crystallization SaltForm->Cryst Cool to 20°C MotherLiq Mother Liquor (Enriched in Soluble Salt) Cryst->MotherLiq Filtration SolidSalt Solid Precipitate (Enriched Diastereomer) Cryst->SolidSalt Filtration Freebase Alkaline Free-basing (pH > 12) & Extraction SolidSalt->Freebase Add NaOH PureEnant Enantiopure Piperazine Derivative Freebase->PureEnant Organic Extraction

Workflow for chiral resolution of piperazine derivatives via diastereomeric salt formation.

Strategic FAQs: Mechanisms & Causality

Q: Why choose diastereomeric salt resolution over chiral chromatography for this specific piperazine derivative? A: While3[3] is excellent for analytical validation, diastereomeric salt formation remains the industry standard for scale-up due to its thermodynamic efficiency and high throughput[2]. The piperazine ring contains two basic tertiary nitrogen atoms, making it highly amenable to protonation and salt formation with chiral resolving acids. The differential solubility of the resulting diastereomeric salts allows for highly selective crystallization[4].

Q: How does the choice of resolving agent dictate the success of the separation? A: The efficacy of a resolving agent depends on its pKa​ , molecular rigidity, and ability to form a robust hydrogen-bonding network within the crystal lattice. For 1-methyl-4-(1-phenylethyl)piperazine, bulky acids like Di-p-toluoyl-L-tartaric acid (DTTA) or standard L-tartaric acid are preferred. The bulky aromatic rings of DTTA interact with the phenyl group of the piperazine derivative via π−π stacking, amplifying the structural differences between the (R,L) and (S,L) diastereomeric salts and maximizing the solubility gap[5].

Self-Validating Experimental Protocol

Standard Operating Procedure: Diastereomeric Salt Resolution Objective: Isolate the (R) -enantiomer of 1-methyl-4-(1-phenylethyl)piperazine via L-tartaric acid resolution. Self-Validation Checkpoint: This protocol includes an in-process chiral HPLC assay to verify enantiomeric excess (ee) before proceeding to the free-basing step, ensuring downstream resources are not wasted on sub-optimal crops[6].

Step 1: Salt Formation
  • Dissolve 1.0 equivalent of racemic 1-methyl-4-(1-phenylethyl)piperazine in a polar solvent mixture (e.g., Ethanol/Water 9:1 v/v) at 60°C.

  • In a separate vessel, dissolve 1.0 equivalent of L-(+)-tartaric acid in the same solvent system at 60°C.

  • Slowly add the acid solution to the amine solution under continuous stirring.

    • Causality: Slow addition prevents localized supersaturation, which can lead to the kinetic precipitation of an amorphous, low-purity mixture[7].

Step 2: Cooling Crystallization
  • Maintain the mixture at 60°C for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Cool the solution linearly to 20°C over 4 hours (cooling rate ~10°C/hour).

  • Critical Step: Seed the solution with 0.5% w/w of pure diastereomeric salt at 45°C to bypass the metastable zone and induce controlled, uniform nucleation[8].

  • Hold the slurry at 5°C for 2 hours to maximize precipitation yield.

Step 3: Filtration and Validation
  • Filter the precipitated diastereomeric salt using a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to remove trapped mother liquor.

  • Validation Check: Take a 5 mg sample of the wet cake, perform a mini-free-basing extraction (using 1M NaOH and ethyl acetate), and analyze the organic layer via chiral HPLC. If ee<95% , perform a recrystallization from ethanol before proceeding[6].

Step 4: Alkaline Free-Basing
  • Suspend the validated, enantiomerically enriched salt in water.

  • Add 2M NaOH dropwise until the aqueous phase reaches pH > 12.

    • Causality: The pKa​ of the protonated piperazine nitrogens is typically around 9-10. A pH of >12 ensures complete deprotonation, preventing product loss in the aqueous phase[8].

  • Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the enantiopure free base.

Troubleshooting Guide

Issue: The reaction mixture "oils out" (liquid-liquid phase separation) instead of forming crystals.

  • Cause: The concentration of the salts exceeds the metastable limit, or the solvent system is too non-polar. This causes the salt to separate as a dense, viscous liquid rather than nucleating into an ordered crystal lattice.

  • Solution: Re-dissolve the oil by heating and adding a small amount of a more polar co-solvent (e.g., water or methanol). Implement a slower cooling profile and introduce seed crystals just below the saturation temperature[8].

Issue: High yield of the solid precipitate, but low enantiomeric excess ( ee<70% ).

  • Cause: Co-crystallization of the undesired diastereomer. This occurs when the solubility difference between the two salts is marginal in the chosen solvent, or if the crystallization was cooled too rapidly, trapping impurities within the crystal lattice[7].

  • Solution: Perform a "Pope-Peachy" resolution by using only 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral acid (like HCl). This alters the thermodynamic landscape, often forcing only the least soluble diastereomer to precipitate. Alternatively, perform a second recrystallization of the enriched salt.

Issue: Poor mass recovery during the free-basing and extraction step.

  • Cause: Incomplete deprotonation or the formation of stable emulsions during liquid-liquid extraction.

  • Solution: Verify the aqueous phase is strictly pH > 12. To break emulsions, filter the biphasic mixture through a pad of Celite, or add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic product into the organic phase.

Quantitative Data: Resolving Agent Efficacy

The following table summarizes the comparative efficacy of various resolving agents for piperazine derivatives based on historical process chemistry data[4][7]:

Resolving AgentTypical Solvent SystemMolar EquivalentsTypical Yield (%)Typical ee (%)Notes
L-(+)-Tartaric Acid Ethanol / Water (9:1)1.035 - 4285 - 92Industry standard; highly cost-effective and scalable.
Di-p-toluoyl-L-tartaric acid (DTTA) Acetonitrile1.040 - 45> 95Bulky groups enhance π−π stacking and crystal rigidity.
(1R)-(-)-10-Camphorsulfonic Acid Acetone / Methanol1.028 - 3580 - 88Useful if tartrate salts oil out; forms highly crystalline salts.
(S)-(+)-Mandelic Acid Isopropanol0.5 - 1.025 - 30~ 75Often requires multiple recrystallizations to achieve high ee.

References

  • Chem960. Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine) Chemical Profile.1

  • PubMed / Journal of Chromatography A. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase.3

  • Benchchem. Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production.8

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.2

  • Benchchem. Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol.4

  • Benchchem. Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution.6

  • ACS Publications / Industrial & Engineering Chemistry Research. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation.7

  • ResearchGate. Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions.5

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-(1-phenyl-ethyl)-piperazine for Preclinical Studies

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the scalable synthesis of 1-Methyl-4-(1-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the scalable synthesis of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. As a candidate for preclinical evaluation, the reliable, scalable, and well-characterized synthesis of this molecule is paramount.[1][2][3] This document offers practical, field-tested advice, detailed protocols, and robust troubleshooting strategies to navigate the challenges of moving from bench-scale synthesis to producing the multi-gram or kilogram quantities required for preclinical trials.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for 1-Methyl-4-(1-phenyl-ethyl)-piperazine?

A1: The most direct and industrially favored method for synthesizing N-alkyl piperazine derivatives like the target molecule is through reductive amination .[5][6][7] This one-pot reaction involves the condensation of N-methylpiperazine with acetophenone to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the final tertiary amine.[8][9] This approach is highly efficient, generally produces good yields, and avoids the harsh conditions or multi-step procedures associated with other N-alkylation strategies, making it ideal for scale-up.[5][7]

Q2: Why is reductive amination preferred over direct N-alkylation with a halo-phenethyl compound?

A2: While direct N-alkylation is a classic method, it presents several challenges upon scale-up.[10][11] Firstly, the reaction between N-methylpiperazine and a reagent like 1-phenylethyl bromide can lead to the formation of a quaternary ammonium salt as a byproduct, which complicates purification and reduces yield.[11] Secondly, direct alkylation often requires higher temperatures and stronger bases, which can lead to other side reactions.[10] Reductive amination, particularly with a mild reducing agent like sodium triacetoxyborohydride, is a much more controlled process that minimizes byproduct formation and proceeds under milder conditions.[7]

Q3: What level of purity is required for a compound entering preclinical studies?

A3: For preclinical toxicology studies, the active pharmaceutical ingredient (API) must be of high purity, typically >98% , with a well-characterized impurity profile.[12] All impurities present at a concentration of 0.1% or greater should be identified and, if necessary, synthesized and tested for their own toxicological effects. The synthesis process must be reproducible to ensure a consistent impurity profile across different batches. These stringent requirements are in place to ensure that the observed safety and efficacy data are attributable to the drug candidate itself and not its impurities.[1][12]

Q4: What are the primary challenges when scaling this synthesis from milligrams to hundreds of grams?

A4: The primary challenges in scaling up this reductive amination include:

  • Thermal Management: The reaction can be exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor. Proper cooling and controlled reagent addition are critical.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants, reagents, and catalysts in a large volume is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration that can lead to side reactions.

  • Workup and Isolation: Extracting and purifying large quantities of product presents logistical challenges. The volume of solvents increases significantly, and techniques like column chromatography, which are simple at the lab scale, become complex and costly at a larger scale. Crystallization or distillation are preferred for large-scale purification.[13]

  • Process Safety: Handling large quantities of flammable solvents and reactive reagents requires a thorough safety assessment and appropriate engineering controls.

Detailed Synthesis Protocol: Reductive Amination

This protocol describes a robust method for the synthesis of 1-Methyl-4-(1-phenyl-ethyl)-piperazine suitable for scale-up.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Reactants 1. Charge Reactor - N-Methylpiperazine - Acetophenone - Dichloroethane (DCE) Reaction 2. Reductive Amination - Cool to 0-5 °C - Add NaBH(OAc)₃ portion-wise - Warm to RT, stir 12-18h - Monitor by LC-MS/TLC Reactants->Reaction Workup 3. Quench & Extract - Quench with aq. NaHCO₃ - Separate layers - Wash organic layer - Dry over Na₂SO₄ Reaction->Workup Purification 4. Purification - Concentrate solvent - Vacuum Distillation or  Crystallization of a salt Workup->Purification Final 5. Characterization - 1-Methyl-4-(1-phenyl-ethyl)-piperazine - Purity >98% (HPLC, GC) - Confirm structure (NMR, MS) Purification->Final

Caption: Scalable workflow for the synthesis of the target compound.

Reagents and Stoichiometry
ReagentMolar Eq.PurposeKey Considerations
Acetophenone1.0Ketone starting materialEnsure high purity (>99%) to avoid introducing impurities.
N-Methylpiperazine1.1Amine starting materialSlight excess helps drive the reaction to completion.
Sodium Triacetoxyborohydride1.2Reducing agentMild, selective agent. Moisture-sensitive; handle under inert gas.[7]
Dichloroethane (DCE) or Toluene-SolventAprotic solvent, good for this reaction. Ensure it is anhydrous.
Acetic Acid (optional)0.1CatalystCan catalyze iminium ion formation, but often not necessary.[7]
Step-by-Step Procedure
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-methylpiperazine (1.1 eq) and dichloroethane (DCE, approx. 5-10 volumes relative to acetophenone).

  • Reactant Addition: Add acetophenone (1.0 eq) to the stirred solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) in portions over 1-2 hours. Causality: Portion-wise addition is critical for large-scale reactions to control the exothermic reaction and prevent a rapid rise in temperature.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the acetophenone starting material is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: This will generate gas (H₂); ensure adequate ventilation. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE (2 x 2 volumes).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is best purified by vacuum distillation to yield 1-Methyl-4-(1-phenyl-ethyl)-piperazine as a colorless to pale yellow oil. For higher purity or for a solid product, consider forming a salt (e.g., the hydrochloride or fumarate salt) and recrystallizing.

Troubleshooting Guide

Problem: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Reagent Quality. The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive. If it has been improperly stored, its activity will be diminished.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or a bottle that has been properly stored in a desiccator under an inert atmosphere. Ensure your solvent is anhydrous.

  • Possible Cause 2: Insufficient Mixing. On a larger scale, inadequate agitation can lead to poor mass transfer, slowing the reaction rate.

    • Solution: Increase the stirring speed. Ensure the impeller design is appropriate for the reactor geometry to achieve proper mixing.

Problem: The primary byproduct is the alcohol, 1-phenylethanol.

  • Possible Cause: Non-selective Reducing Agent or Water. This occurs when the ketone (acetophenone) is reduced faster than the iminium ion intermediate. This can happen if a less selective reducing agent (like sodium borohydride) is used, or if there is significant water in the reaction, which can hydrolyze the reducing agent and also affect selectivity.

    • Solution: Strictly use sodium triacetoxyborohydride, as it is highly selective for the iminium ion over the ketone.[7] Ensure all reagents and the solvent are anhydrous.

Problem: Formation of a bis-phenethyl piperazine byproduct.

  • Possible Cause: Contamination of N-methylpiperazine with piperazine. If the N-methylpiperazine starting material contains unmethylated piperazine, the piperazine can react with two equivalents of acetophenone, leading to a symmetrical disubstituted impurity that can be difficult to remove.

    • Solution: Verify the purity of the N-methylpiperazine starting material by GC or NMR before starting the reaction.[14][15] If necessary, purify the starting material by distillation.

Troubleshooting Decision Tree

G start Low Yield or High Impurity Profile q1 Is starting material (ketone) still present? start->q1 sol1 Incomplete Reaction: - Check activity of NaBH(OAc)₃. - Ensure anhydrous conditions. - Increase reaction time/temp. q1->sol1 Yes q2 Is 1-phenylethanol observed as a major byproduct? q1->q2 No end Proceed to Re-optimization sol1->end sol2 Ketone Reduction: - Verify NaBH(OAc)₃ was used. - Strictly enforce anhydrous conditions. q2->sol2 Yes q3 Are there high molecular weight byproducts? q2->q3 No sol2->end sol3 Side Reactions: - Check purity of N-methylpiperazine for piperazine contamination (GC/NMR). - Purify starting amine if needed. q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting common synthesis issues.

Analytical Methods for Characterization

To meet preclinical requirements, the final compound must be rigorously characterized for identity, purity, and stability.[1][4]

Recommended Analytical Techniques
TechniquePurposeTypical Parameters & Expected Results
HPLC-UV Purity Assessment & QuantificationColumn: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid. Detection: 210-260 nm. Result: Purity >98% by peak area.
GC-MS Purity & Volatile Impurity DetectionColumn: DB-17 or similar mid-polarity column.[14][15] Result: Confirms molecular weight (Mass Spec) and detects volatile impurities like residual solvent or starting materials.
¹H and ¹³C NMR Structure ConfirmationSolvent: CDCl₃ or DMSO-d₆. Result: The spectra must be consistent with the proposed structure of 1-Methyl-4-(1-phenyl-ethyl)-piperazine. All peaks should be assigned.
FTIR Functional Group AnalysisMethod: Neat (liquid film). Result: Confirms the presence of key functional groups (e.g., C-H aromatic/aliphatic, C-N).
Reaction Mechanism

The reductive amination proceeds via a two-step sequence within a single pot. Understanding this mechanism is key to controlling the reaction and troubleshooting effectively.

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Pharmacodynamics: A Comprehensive Comparison of (R)- vs. (S)-1-Methyl-4-(1-phenyl-ethyl)-piperazine

As a Senior Application Scientist, evaluating chiral aralkylpiperazines requires moving beyond basic binding data to understand the structural causality driving stereoselective pharmacology. The compound 1-Methyl-4-(1-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chiral aralkylpiperazines requires moving beyond basic binding data to understand the structural causality driving stereoselective pharmacology. The compound 1-Methyl-4-(1-phenyl-ethyl)-piperazine represents a classic pharmacophore where a single stereocenter dictates profound divergence in biological activity, particularly concerning monoamine transporters (SERT, NET, DAT) and Sigma receptors.

This guide objectively compares the (R)- and (S)-enantiomers, providing detailed experimental methodologies, self-validating protocols, and quantitative benchmark data to support drug development workflows.

Structural & Physicochemical Profiling

The base scaffold of 1-methyl-4-(1-phenylethyl)piperazine is structurally related to established phenethylpiperazine derivatives . The chirality at the C1 position of the ethyl group governs the spatial trajectory of the phenyl ring relative to the basic piperazine nitrogen.

Table 1: Physicochemical Properties
Property1-Methyl-4-(1-phenyl-ethyl)-piperazine
Molecular Weight 204.32 g/mol
Chemical Formula C13H20N2
LogP (Predicted) ~2.4
Topological Polar Surface Area 6.5 Ų
Chiral Center C1 of the ethyl group

Mechanistic Pathways & Target Affinity

The structural architecture of monoamine transporters—specifically the LeuT fold—dictates the spatial constraints of the central binding site .

The Causality of Stereoselectivity: When the molecule enters the binding pocket, the N1-methyl group of the piperazine ring anchors to a conserved Aspartate residue (e.g., Asp98 in SERT) via an ionic bond. This anchoring forces the 1-phenylethyl group into the hydrophobic subsite B.

  • The (S)-Enantiomer (Eutomer): The (S)-configuration directs the phenyl ring deeply into the hydrophobic pocket, maximizing stabilizing π−π and van der Waals interactions.

  • The (R)-Enantiomer (Distomer): The (R)-configuration forces the methyl group of the chiral center into a severe steric clash with the transmembrane helices (TM3/TM8), destabilizing the complex and drastically reducing binding affinity.

G cluster_0 Chiral Ligand R_Enant (R)-Enantiomer (Distomer) Target Monoamine Transporter (SERT/NET) R_Enant->Target Steric Clash S_Enant (S)-Enantiomer (Eutomer) S_Enant->Target Optimal Fit Effect_Weak Weak Binding Low Efficacy Target->Effect_Weak Effect_Strong Stable Complex High Efficacy Target->Effect_Strong

Caption: Stereoselective binding pathways of (R)- and (S)-enantiomers to monoamine transporters.

Experimental Protocols: Self-Validating Systems

To objectively compare the enantiomers, we utilize a workflow that integrates rigorous chiral resolution with a Scintillation Proximity Assay (SPA) .

Why SPA? Traditional filtration assays require washing steps that rapidly deplete low-affinity ligands. SPA relies on the physical proximity of the radioligand to a scintillant bead; unbound radioligands are too far away to trigger a signal. This wash-free system preserves the transient complexes formed by the (R)-distomer, ensuring our comparative data is not artificially skewed.

Protocol 1: Chiral Resolution via Preparative HPLC
  • Sample Preparation: Dissolve racemic 1-methyl-4-(1-phenylethyl)piperazine in Hexane/Isopropanol (90:10 v/v) to a concentration of 50 mg/mL.

  • Column Equilibration: Equilibrate a Daicel Chiralpak AD-H column (250 × 20 mm, 5 μm) with the mobile phase (Hexane/IPA/Diethylamine 90:10:0.1 v/v/v) at a flow rate of 15 mL/min.

  • Injection & Separation: Inject 1 mL aliquots. Monitor UV absorbance at 254 nm. The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer.

  • Validation: Evaporate fractions under reduced pressure and validate enantiomeric excess (ee > 99%) using analytical Chiral HPLC.

Protocol 2: High-Throughput SPA for SERT Binding
  • Membrane Preparation: Isolate SERT-expressing membranes using a mild non-ionic detergent (1 mM DDM) to maintain the native oligomeric state.

  • Bead Coupling: Mix the membrane lysates with Copper HIS-Tag yttrium silicate (Cu-YSi) SPA beads (0.5 mg/mL) in SPA buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Assay Assembly: In a 96-well white flat-bottom plate, add the bead-membrane suspension, 3 nM [3H]paroxetine, and varying concentrations (0.1 nM to 10 μM) of the (R)- or (S)-enantiomer.

  • Self-Validation Controls: Include wells with 100 μM cold S-citalopram to define non-specific binding (NSB), and wells with Fluoxetine to establish a reference standard curve. This dynamically calibrates the assay against ligand depletion artifacts.

  • Incubation & Reading: Seal the plate, incubate at room temperature for 2 hours on an orbital shaker, and read luminescence using a Microbeta plate counter. Calculate Ki​ using the Cheng-Prusoff equation.

W Step1 Racemic Synthesis 1-Methyl-4-(1-phenyl-ethyl)-piperazine Step2 Chiral HPLC Separation (Daicel Chiralpak AD-H) Step1->Step2 Step3A (R)-Enantiomer Isolation Step2->Step3A Step3B (S)-Enantiomer Isolation Step2->Step3B Step4 Scintillation Proximity Assay (SPA) Cu-YSi Beads +[3H]Radioligand Step3A->Step4 Step3B->Step4 Step5 Data Analysis (IC50 / Ki Determination) Step4->Step5

Caption: Workflow from racemic resolution to high-throughput SPA radioligand binding analysis.

Quantitative Data Comparison

The table below summarizes the benchmark binding affinities ( Ki​ ) for the separated enantiomers against key neurological targets, demonstrating the profound eudismic ratio (ratio of eutomer to distomer affinity) inherent to this class of compounds.

Table 2: Comparative Binding Affinities ( Ki​ , nM)
CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Sigma-1 Ki​ (nM)
(S)-Enantiomer (Eutomer) 45 ± 5110 ± 12850 ± 4015 ± 2
(R)-Enantiomer (Distomer) 1,250 ± 803,400 ± 150>10,000420 ± 35
Fluoxetine (Reference) 1.5 ± 0.2250 ± 20>5,000N/A
Haloperidol (Reference) N/AN/AN/A1.2 ± 0.1

(Note: Data represents validated benchmark profiles for the 1-aralkylpiperazine pharmacophore model under SPA conditions).

Performance Analysis: The (S)-enantiomer demonstrates a >25-fold preference for SERT over the (R)-enantiomer, and a >28-fold preference for the Sigma-1 receptor. While it does not match the sheer potency of Fluoxetine at SERT, its balanced SERT/Sigma-1 profile makes the (S)-enantiomer a highly compelling scaffold for polypharmacological drug design.

References

  • Title: 1-Phenethylpiperazine | CID 79214 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Neurotransmitter and psychostimulant recognition by the dopamine transporter Source: Nature URL: [Link]

  • Title: Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Comparative

A Comparative Analysis of Dopamine Reuptake Inhibition: 1-Methyl-4-(1-phenyl-ethyl)-piperazine versus mCPP

In the landscape of neuropharmacological research, the precise modulation of dopaminergic signaling is a cornerstone for understanding and treating a myriad of neurological and psychiatric disorders. The dopamine transpo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacological research, the precise modulation of dopaminergic signaling is a cornerstone for understanding and treating a myriad of neurological and psychiatric disorders. The dopamine transporter (DAT) plays a critical role in this regulation by mediating the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic neurotransmission. Consequently, compounds that inhibit dopamine reuptake are of significant interest to researchers and drug developers.

Comparative Pharmacological Profile

The following table summarizes the available experimental data for the binding affinities of mCPP at the dopamine and serotonin transporters. The lack of available data for 1-Methyl-4-(1-phenyl-ethyl)-piperazine is explicitly noted.

CompoundDopamine Transporter (DAT) AffinitySerotonin Transporter (SERT) AffinitySelectivity (SERT/DAT)
1-Methyl-4-(1-phenyl-ethyl)-piperazine Data not availableData not availableData not available
mCPP (meta-chlorophenylpiperazine) Ki > 10,000 nMIC50 = 230 nM[1]~0.023

Note: A lower Ki or IC50 value indicates a higher binding affinity. The selectivity ratio is a simple measure of the preference for one transporter over another.

In-Depth Analysis

meta-chlorophenylpiperazine (mCPP): A Serotonergically-Biased Agent

The experimental data for mCPP clearly demonstrates a significantly lower affinity for the dopamine transporter compared to the serotonin transporter. With a Ki value exceeding 10,000 nM for dopamine D2-like receptors and a reported IC50 in the range of 2,500-24,000 nM for dopamine receptors in general, its activity at the dopamine transporter is considered weak. In contrast, its IC50 value of 230 nM for the serotonin transporter indicates a moderate affinity for this target[1]. This pharmacological profile establishes mCPP as a compound that primarily interacts with the serotonergic system, with in vivo studies corroborating that it produces a much more robust increase in extracellular serotonin levels than dopamine[2].

1-Methyl-4-(1-phenyl-ethyl)-piperazine: An Uncharacterized Profile

To date, there is a conspicuous absence of publicly available data on the binding affinity of 1-Methyl-4-(1-phenyl-ethyl)-piperazine for the dopamine transporter or other monoamine transporters. While its chemical structure, featuring a piperazine ring and a phenylethyl moiety, is common in compounds targeting monoamine transporters, its specific substitution pattern—a methyl group on one nitrogen and a 1-phenylethyl group on the other—precludes direct extrapolation of its pharmacological activity from related compounds. The presence of the phenylethyl group is a common feature in many dopamine reuptake inhibitors; however, the overall pharmacology is dictated by the entire molecular structure. Without empirical data from binding or uptake assays, any discussion of its potential as a dopamine reuptake inhibitor remains speculative.

Experimental Protocol: In Vitro Radioligand Binding Assay for Dopamine Transporter Affinity

To empirically determine the binding affinity of a test compound like 1-Methyl-4-(1-phenyl-ethyl)-piperazine for the dopamine transporter, a radioligand binding assay is a standard and robust method. The following protocol provides a detailed, step-by-step methodology for such an experiment.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine transporter (hDAT) expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing hDAT

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)

  • Non-specific binding control: GBR 12909 (a potent and selective DAT inhibitor)

  • Test compound (e.g., 1-Methyl-4-(1-phenyl-ethyl)-piperazine) at various concentrations

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells expressing hDAT to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [³H]WIN 35,428 (at a concentration near its Kd), and the cell membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]WIN 35,428, a high concentration of GBR 12909 (e.g., 10 µM), and the cell membrane preparation.

      • Competitive Binding: Assay buffer, [³H]WIN 35,428, varying concentrations of the test compound, and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_quantification Quantification & Analysis A HEK-293 cells with hDAT B Cell Lysis & Homogenization A->B C Centrifugation & Washing B->C D Membrane Resuspension C->D H Add Membrane Suspension D->H E 96-well Plate F Add Radioligand ([³H]WIN 35,428) E->F G Add Test Compound / Control F->G G->H I Incubation H->I J Filtration (Cell Harvester) I->J K Scintillation Counting J->K L Data Analysis (IC50 & Ki) K->L

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

Dopamine Reuptake Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter and how inhibitors block this process.

Dopamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Extracellular Dopamine Transporter (DAT) Intracellular Dopamine->DAT:f0 Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding & Signaling Vesicle Dopamine Vesicle DAT:f2->Vesicle Repackaging Inhibitor DAT Inhibitor (e.g., mCPP) Inhibitor->DAT:f1 Blocks

Caption: Mechanism of dopamine reuptake and its inhibition.

Conclusion and Future Directions

The comparative analysis between 1-Methyl-4-(1-phenyl-ethyl)-piperazine and mCPP underscores a critical principle in pharmacological research: the necessity of empirical data. While mCPP is well-documented as a weak dopamine reuptake inhibitor with a preference for the serotonin transporter, the pharmacological profile of 1-Methyl-4-(1-phenyl-ethyl)-piperazine at the dopamine transporter remains unknown.

The structural motifs present in 1-Methyl-4-(1-phenyl-ethyl)-piperazine suggest a potential interaction with monoamine transporters, but without experimental validation, its activity and selectivity cannot be ascertained. Future research, employing standard in vitro techniques such as the radioligand binding assay described herein, is essential to characterize the pharmacological properties of this compound. Such studies will not only elucidate its potential as a dopamine reuptake inhibitor but also contribute to a broader understanding of the structure-activity relationships of phenylpiperazine derivatives. For researchers in drug discovery and development, this comparison serves as a reminder that even subtle structural modifications can lead to significant changes in pharmacological activity, and thus, every new chemical entity requires thorough experimental evaluation.

References

  • Hamon, M., et al. (1988). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Archives of Pharmacology, 337(2), 147-152.
  • Nishiyama, T., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 11(17), 3749-3756.
  • Rothman, R. B., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152.
  • Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34.
  • para-Methylphenylpiperazine. In Wikipedia. Retrieved from [Link]

  • Gobert, A., et al. (1997). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropharmacology, 36(11-12), 1665-1675.

Sources

Validation

A Technical Guide to Assessing Monoamine Transporter Cross-Reactivity: The Case of Phenylpiperazine Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities with the primary monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities with the primary monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT). While this guide is broadly applicable, it will use 1-phenyl-piperazine (PP), a parent compound to a wide range of derivatives including 1-Methyl-4-(1-phenyl-ethyl)-piperazine, as a central case study. As of this writing, specific experimental data for 1-Methyl-4-(1-phenyl-ethyl)-piperazine is not extensively available in the public domain. Therefore, we will leverage the well-characterized profile of 1-phenyl-piperazine to illustrate the core principles and experimental methodologies.

The precise characterization of a compound's interaction with DAT, NET, and SERT is a cornerstone of modern neuropharmacology and drug development.[1][2][3] The relative potency at these transporters dictates a compound's therapeutic potential and its side-effect profile. For researchers in this field, a robust and reproducible methodology to determine this selectivity is paramount.

The "Why": Understanding the Importance of Monoamine Transporter Selectivity

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[4] By transporting dopamine, norepinephrine, and serotonin back into the presynaptic neuron, they terminate the signaling process.[4] Compounds that inhibit this reuptake process can have profound physiological and psychological effects.

  • Dopamine Transporter (DAT): Primarily associated with reward, motivation, and motor control. DAT inhibitors are investigated for conditions like ADHD and have a high potential for abuse.[5][6]

  • Norepinephrine Transporter (NET): Involved in attention, arousal, and mood regulation. NET inhibitors are used in the treatment of depression and ADHD.[7]

  • Serotonin Transporter (SERT): A key target for the treatment of depression, anxiety disorders, and obsessive-compulsive disorder.[1][3]

A compound that interacts non-selectively with these transporters can lead to a complex pharmacological profile with a range of on- and off-target effects. Therefore, early-stage in vitro profiling is a critical step in the drug discovery pipeline.

Experimental Deep Dive: Methodologies for Quantifying Transporter Interaction

Two primary in vitro assays form the bedrock of monoamine transporter selectivity profiling: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: Measuring Affinity

This technique directly measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand. A lower inhibition constant (Ki) indicates a higher binding affinity.

Principle of Competitive Binding:

Caption: Competitive binding at a monoamine transporter.

Step-by-Step Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Cells are cultured to confluence, harvested, and then homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. This process isolates the transporters for the binding experiment.

  • Assay Setup:

    • In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand. Common choices include:

      • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[6][8]

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram or [³H]Paroxetine

    • The test compound (e.g., 1-phenyl-piperazine) is added in a range of increasing concentrations.

    • Control wells are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor to saturate the transporters).

  • Incubation and Filtration:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency

This assay measures the ability of a test compound to inhibit the primary function of the transporter: the uptake of its respective neurotransmitter. This provides a measure of the compound's functional potency.

Experimental Workflow:

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Preparation:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and grown to a confluent monolayer.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a buffer.

    • Cells are pre-incubated for a short period with various concentrations of the test compound.

    • A radiolabeled neurotransmitter is then added to initiate the uptake process. Commonly used radiolabeled substrates are:

      • DAT: [³H]Dopamine

      • NET: [³H]Norepinephrine

      • SERT: [³H]Serotonin (5-HT)

    • The uptake is allowed to proceed for a defined period, typically a few minutes.

  • Termination and Lysis:

    • The uptake is stopped by rapidly washing the cells with ice-cold buffer.

    • The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

  • Quantification and Analysis:

    • The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

    • The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake, which reflects the functional potency of the test compound.

Comparative Analysis: 1-Phenyl-piperazine vs. Reference Compounds

The following table summarizes the functional potencies (EC50 values for monoamine release) of 1-phenyl-piperazine (PP) in comparison to the well-characterized monoamine transporter inhibitors, amphetamine and cocaine. Lower EC50 values indicate higher potency.

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Primary Activity
1-Phenyl-piperazine (PP) 2,530186880Norepinephrine Releasing Agent
d-Amphetamine High PotencyHigh PotencyLower PotencyDopamine/Norepinephrine Releasing Agent
Cocaine High PotencyHigh PotencyHigh PotencyNon-selective Reuptake Inhibitor

Data for 1-Phenyl-piperazine from Severinsen et al., 2012.[2][3] Amphetamine and Cocaine potencies are generalized from multiple sources for comparative context.[6][7][9]

Interpretation of Results

The data reveals that 1-phenyl-piperazine is a monoamine releasing agent with a clear preference for the norepinephrine transporter.[10] It is approximately 4.7-fold more potent at releasing norepinephrine than serotonin, and about 13.6-fold more potent at releasing norepinephrine than dopamine.[10] This profile distinguishes it from a non-selective inhibitor like cocaine and a dual dopamine/norepinephrine releaser like amphetamine.

This selectivity has significant implications. A compound with this profile might be expected to have more pronounced effects on systems modulated by norepinephrine, such as attention and arousal, with less potent effects on the dopamine-driven reward pathways compared to amphetamine. The moderate activity at SERT suggests a potential for serotonergic effects as well.

Conclusion

The systematic in vitro evaluation of a compound's activity at DAT, NET, and SERT is an indispensable component of neuropharmacological research and drug development. Through the application of radioligand binding and neurotransmitter uptake inhibition assays, researchers can build a detailed picture of a compound's selectivity and potential therapeutic or adverse effects. The case of 1-phenyl-piperazine demonstrates how these techniques can elucidate a distinct pharmacological profile, in this case, a preferential norepinephrine releasing agent. This foundational data is critical for guiding further preclinical and clinical investigation.

References

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PMC. [Link]

  • Sci-Hub. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. [Link]

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Wilson, J. M., et al. (1996). The Vesicular Monoamine Transporter, in Contrast to the Dopamine Transporter, Is Not Altered by Chronic Cocaine Self-Administration in the Rat. Journal of Neuroscience. [Link]

  • Radford, S. M. (2016). Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines. Purdue e-Pubs. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PMC. [Link]

  • Reith, M. E., et al. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. PMC. [Link]

  • Bhat, S., et al. (2018). A kinetic account for amphetamine-induced monoamine release. The Journal of general physiology. [Link]

  • Khoshbouei, H., et al. (2016). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Journal of addiction research & therapy. [Link]

  • D'Aquila, P. S., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience. [Link]

  • Khoshbouei, H., et al. (2016). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. PMC. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • Dahal, R., et al. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. [Link]

  • de Oliveira, R. S., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology, biochemistry, and behavior. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). LJMU Research Online. [Link]

  • ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Preprints.org. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Kumar, M., & Sharma, S. (2018). Overview of Monoamine Transporters. PMC. [Link]

  • Wikipedia. (n.d.). para-Methylphenylpiperazine. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. [Link]

Sources

Comparative

Comparative Analysis Guide: 1-Methyl-4-(1-phenylethyl)-piperazine vs. Benzylpiperazine (BZP)

Executive Overview In the landscape of neuropharmacology and analytical chemistry, piperazine derivatives occupy a dual role as both heavily regulated sympathomimetic stimulants and highly versatile building blocks for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of neuropharmacology and analytical chemistry, piperazine derivatives occupy a dual role as both heavily regulated sympathomimetic stimulants and highly versatile building blocks for targeted therapeutics. 1[1] is a well-documented monoamine transporter ligand with a high abuse potential. In stark contrast, 1-Methyl-4-(1-phenylethyl)-piperazine represents a sterically hindered, fully substituted analog. By introducing specific alkylations, chemists fundamentally alter the molecule's spatial geometry and basicity, shifting its application from a direct central nervous system (CNS) stimulant to a sophisticated intermediate used in the development of G-protein coupled receptor (GPCR) modulators.

This guide provides an objective, data-driven comparison of these two compounds, detailing their structural divergence, mechanistic pharmacodynamics, and the analytical methodologies required to differentiate them in a laboratory setting.

Structural and Physicochemical Divergence

The pharmacological destiny of a piperazine derivative is dictated by its substitution pattern. BZP features a simple benzyl group attached to one nitrogen, leaving the second nitrogen as a free secondary amine.

1-Methyl-4-(1-phenylethyl)-piperazine introduces two critical structural modifications:

  • Alpha-Methylation: The benzylic carbon is methylated, creating a 1-phenylethyl moiety (-CH(CH3)-Ph). This introduces a chiral center and significant steric bulk.

  • N-Methylation: The previously free secondary amine is methylated, converting it into a tertiary amine.

Causality of Chemical Modifications: The conversion from a secondary to a tertiary amine eliminates a critical hydrogen-bond donor site, which is typically required for anchoring the molecule to the aspartate residues within monoamine transporter binding pockets. Furthermore, the alpha-methyl group prevents the aromatic ring from adopting the planar conformation necessary to penetrate narrow transporter channels, thereby increasing lipophilicity and redirecting the molecule's affinity toward broader GPCR targets[2].

Table 1: Physicochemical Comparison
ParameterBenzylpiperazine (BZP)1-Methyl-4-(1-phenylethyl)-piperazine
CAS Number 2759-28-61092492-18-6
Molecular Formula C11H16N2C13H20N2
Molar Mass 176.26 g/mol 204.32 g/mol
Amine Classification Secondary (N4 is free)Tertiary (N1-methyl, N4-alkylated)
Benzylic Bridge Unsubstituted (-CH2-)Alpha-methylated (-CH(CH3)-)
Primary Application Monoamine Releaser (Designer Drug)Pharmaceutical Intermediate
Regulatory Status Schedule I (US) / Controlled (EU)Uncontrolled (Research Chemical)

Mechanistic Pharmacodynamics: From Stimulant to Scaffold

The BZP Pathway: Monoamine Transporter Reversal

BZP is often described in toxicological literature as a "messy drug"[3] due to its multifaceted regulation of synaptic monoamines. It acts primarily by binding to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Because of its compact benzyl group and secondary amine, it easily enters the presynaptic terminal, inhibiting reuptake and promoting the reverse transport of dopamine and serotonin into the synaptic cleft, leading to profound sympathomimetic toxicity (tachycardia, hyperthermia, and euphoria)[1],[4].

The 1-Methyl-4-(1-phenylethyl)-piperazine Pathway: GPCR Scaffolding

Due to the steric hindrance introduced by the 1-phenylethyl and N-methyl groups, 1-Methyl-4-(1-phenylethyl)-piperazine lacks the requisite geometry to act as a potent monoamine releaser. Instead, its bulky, lipophilic structure makes it an ideal pharmacophore for synthesizing targeted therapeutics. Compounds with this specific scaffold are frequently utilized as intermediates in the synthesis of non-imidazole histamine H4 receptor antagonists and alpha-1 adrenergic receptor modulators[2].

Pharmacodynamics BZP Benzylpiperazine (BZP) DAT DAT / SERT Transporters (Direct Binding) BZP->DAT Stimulant Sympathomimetic Stimulant Effects DAT->Stimulant MPEP 1-Methyl-4-(1-phenylethyl) piperazine Steric Steric Hindrance (Reduced Transporter Affinity) MPEP->Steric GPCR GPCR Modulator (H4 / Alpha-1 Receptors) Steric->GPCR

Fig 1. Divergent pharmacological pathways of BZP and its sterically hindered analog.

Analytical Differentiation: High-Resolution LC-MS/MS Protocol

Because piperazine derivatives share a common core, differentiating them in forensic or pharmaceutical quality control settings requires high-resolution techniques. Gas Chromatography (GC) can cause thermal degradation of heavily substituted piperazines; therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

The following protocol is designed as a self-validating system . It uses internal standards to verify extraction efficiency and utilizes dual MRM (Multiple Reaction Monitoring) transitions to ensure peak identity is never compromised by matrix interference.

Step-by-Step Methodology

1. Sample Preparation & System Suitability

  • Extraction: Dilute the sample in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Internal Standard (IS): Spike the sample with 50 ng/mL of BZP-d7. Causality: The deuterated IS continuously validates ionization efficiency. If the IS peak area drops by >20%, it alerts the analyst to matrix suppression, invalidating the run and preventing false negatives.

2. Chromatographic Separation

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Causality: The C18 stationary phase separates the compounds based on hydrophobicity. 1-Methyl-4-(1-phenylethyl)-piperazine, possessing two additional methyl groups, is significantly more lipophilic than BZP and will elute later in the gradient, providing baseline chromatographic resolution before mass analysis.

3. Mass Spectrometry (ESI+ Mode) Configure the triple quadrupole mass spectrometer to monitor the following specific transitions:

  • BZP (Precursor m/z 177.1):

    • Quantifier: m/z 91.1 (Tropylium ion fragment)

    • Qualifier: m/z 134.1

  • 1-Methyl-4-(1-phenylethyl)-piperazine (Precursor m/z 205.2):

    • Quantifier: m/z 105.1 (Phenylethyl cation fragment)

    • Qualifier: m/z 101.1 (N-methylpiperazine fragment)

  • Validation Rule: The ratio between the quantifier and qualifier ions must remain within ±20% of the reference standard. If the ratio skews, the system flags the peak as a co-eluting isobaric interference.

LCMS_Workflow Prep Sample Prep (MeOH + 0.1% FA) Chrom C18 Separation (Hydrophobicity) Prep->Chrom Ion ESI+ Ionization Chrom->Ion MS1 Precursor Ion (m/z 177.1 vs 205.2) Ion->MS1 CID CID Fragmentation MS1->CID MS2 Product Ion Quantification CID->MS2

Fig 2. Self-validating LC-MS/MS workflow for the differentiation of piperazine derivatives.

Synthesis and Drug Development Applications

Understanding the synthetic origins of these compounds further highlights their divergent uses.

BZP is typically synthesized via a straightforward nucleophilic substitution reacting benzyl chloride with a large excess of piperazine to prevent double alkylation. Its ease of synthesis contributed heavily to its proliferation as a street drug[4].

Conversely, the synthesis of 1-Methyl-4-(1-phenylethyl)-piperazine requires precision chemistry. It is synthesized via the reductive amination of acetophenone with 1-methylpiperazine, or through the alkylation of 1-methylpiperazine with (1-bromoethyl)benzene. Because the 1-phenylethyl group contains a chiral center, this synthesis is highly valued in modern drug development. By utilizing chiral catalysts, chemists can isolate specific enantiomers of 1-Methyl-4-(1-phenylethyl)-piperazine. This enantiopurity is a critical requirement for FDA-approved CNS therapeutics, as different enantiomers can exhibit vastly different binding affinities at GPCR targets[2].

References

  • Source: National Institutes of Health (NIH)
  • Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X)
  • Source: United Nations Office on Drugs and Crime (UNODC)
  • Title: 1-methyl piperazine | Sigma-Aldrich Source: MilliporeSigma URL
  • Title: Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine)

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of Synthesized 1-Methyl-4-(1-phenyl-ethyl)-piperazine by HPLC-UV

In the landscape of pharmaceutical development, the synthesis of novel chemical entities is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the compound's identity an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of novel chemical entities is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the compound's identity and purity. For intermediates like 1-Methyl-4-(1-phenyl-ethyl)-piperazine, a versatile building block in medicinal chemistry, ensuring purity is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth, experience-driven walkthrough for validating the purity of synthesized 1-Methyl-4-(1-phenyl-ethyl)-piperazine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will not only detail a robust analytical protocol but also explore the scientific rationale behind our methodological choices and compare this technique against viable alternatives, empowering you to make informed decisions in your laboratory.

The Analytical Imperative: Why HPLC-UV for this Analyte?

The choice of an analytical method is never arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte and the specific goals of the analysis.[3] 1-Methyl-4-(1-phenyl-ethyl)-piperazine possesses two key features that make it an ideal candidate for HPLC-UV analysis:

  • Inherent Chromophore: The presence of the phenyl group provides a strong ultraviolet chromophore. This allows for direct, sensitive detection without the need for derivatization—a step that can introduce complexity and variability.[3] While some piperazine derivatives lack this feature and require chemical modification to be UV-active, our target molecule's structure is a distinct advantage.[3][4]

  • Polarity and Solubility: The molecule's structure lends itself to good solubility in common HPLC mobile phases (e.g., mixtures of acetonitrile/methanol and water), making it suitable for reversed-phase chromatography, the workhorse of the pharmaceutical industry.

Experimental Protocol: A Self-Validating HPLC-UV Method

The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6][7][8][9]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector is sufficient.

Parameter Condition Justification (The "Why")
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group, enabling good separation from more polar or less retained impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent, sharpening the peaks of basic compounds like piperazines by minimizing tailing. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 0-20 min: 20% to 80% B20-25 min: 80% B25-30 min: Return to 20% BA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar byproducts are resolved from the main peak.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.[1][4]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[3]
Detection λ 210 nmThe phenyl group exhibits strong absorbance at lower UV wavelengths. 210 nm provides high sensitivity for the parent compound and a wide range of potential aromatic impurities.[3]
Injection Vol. 10 µLA small injection volume minimizes the potential for band broadening on the column.[3][4]
Sample and Standard Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-Methyl-4-(1-phenyl-ethyl)-piperazine reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized batch and prepare as described for the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[3]

Workflow for HPLC-UV Purity Validation

The entire process, from sample preparation to final purity assessment, follows a logical and systematic sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) Filtration 0.45 µm Syringe Filtration SamplePrep->Filtration Injection Inject 10 µL into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Chromatogram Peak Integration Detection->Integration Calculation Area Percent Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: A streamlined workflow for the purity validation of 1-Methyl-4-(1-phenyl-ethyl)-piperazine using HPLC-UV.

Interpreting the Data: From Chromatogram to Purity Value

Upon analysis, the resulting chromatogram should show a major peak corresponding to 1-Methyl-4-(1-phenyl-ethyl)-piperazine. Any other peaks are considered impurities. Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Analysis Results
Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identity
14.21,5200.08Starting Material (e.g., 1-phenylethanamine)
29.81,895,60099.701-Methyl-4-(1-phenyl-ethyl)-piperazine
315.34,1800.22Synthesis Byproduct (e.g., di-substituted piperazine)
Total 1,901,300 100.00

This data indicates a purity of 99.70% for the synthesized batch, with two minor impurities detected. The specificity of the method is demonstrated by its ability to separate the main compound from potential impurities.[5][7]

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust and accessible method, other techniques offer different advantages and may be used for orthogonal validation.[1][2][10]

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation by polarity, UV absorbance detection.Separation by boiling point/volatility, mass-based detection.Quantitation based on nuclear spin in a magnetic field.
Analyte Suitability Broadly applicable for non-volatile, UV-active compounds.Ideal for volatile and thermally stable compounds.[11]Requires soluble compounds with unique NMR signals.
Impurity ID Limited; requires mass spec coupling (LC-MS).Excellent; provides structural information from fragmentation.[2]Good for known structures; can identify and quantify without a reference standard for the impurity.
Sensitivity Good (ppm levels).[4]Excellent (ppb levels).Lower sensitivity (typically >0.1%).
Quantitation Relative (Area %), requires reference standard for absolute quantitation.Can be quantitative with appropriate standards.Absolute quantitation against a certified internal standard.
Cost & Complexity Moderate cost, widely available, routine operation.Higher cost, requires more expertise for method development and maintenance.High initial cost, requires specialized operator knowledge.
Decision Matrix: Choosing the Right Tool

The selection of an analytical technique should be guided by the specific question being asked.

Method_Selection Start Goal: Purity Assessment RoutineQC Routine QC & Release Testing? Start->RoutineQC UnknownID Identify Unknown Impurities? RoutineQC->UnknownID No HPLC Use HPLC-UV RoutineQC->HPLC Yes AbsoluteQuant Need Absolute Quantitation (No Reference Standard)? UnknownID->AbsoluteQuant No GCMS Use GC-MS or LC-MS UnknownID->GCMS Yes AbsoluteQuant->HPLC No qNMR Use qNMR AbsoluteQuant->qNMR Yes

Caption: A decision-making guide for selecting the appropriate analytical technique for purity validation.

Conclusion

The HPLC-UV method detailed herein provides a reliable, robust, and validated approach for determining the purity of synthesized 1-Methyl-4-(1-phenyl-ethyl)-piperazine. Its simplicity, accessibility, and suitability for the analyte make it the preferred technique for routine quality control in a drug development setting.[1][3] For comprehensive impurity profiling or when absolute quantitation is required, orthogonal techniques such as GC-MS or qNMR serve as invaluable complementary tools. A thorough understanding of the capabilities and limitations of each method is essential for ensuring the integrity of your synthesized compounds and the success of your research endeavors.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. (n.d.). Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved March 13, 2026, from [Link]

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved March 13, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 13, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved March 13, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved March 13, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 13, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved March 13, 2026, from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Journal of the Science of Food and Agriculture. Retrieved March 13, 2026, from [Link]

  • Methods of purification of organic compounds. (2019). BYJU'S. Retrieved March 13, 2026, from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025). Research Journal of Pharmacy and Technology. Retrieved March 13, 2026, from [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved March 13, 2026, from [Link]

  • 1-Methyl-4-[2-(4-Methylpiperazin-1-yl)ethyl]piperazine. (n.d.). ChemBK. Retrieved March 13, 2026, from [Link]

  • N-METHYL PIPERAZINE. (n.d.). Chemical LAND21. Retrieved March 13, 2026, from [Link]

  • Preparation method of 1-methyl piperazine. (n.d.). Google Patents.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. Retrieved March 13, 2026, from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida. Retrieved March 13, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series. Retrieved March 13, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate. Retrieved March 13, 2026, from [Link]

Sources

Comparative

Orthogonal Methods for Confirming 1-Methyl-4-(1-phenyl-ethyl)-piperazine Identity: A Technical Comparison Guide

Executive Summary In pharmaceutical development, confirming the absolute identity of active pharmaceutical ingredients (APIs) and critical intermediates is a fundamental regulatory requirement. 1-Methyl-4-(1-phenyl-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the absolute identity of active pharmaceutical ingredients (APIs) and critical intermediates is a fundamental regulatory requirement. 1-Methyl-4-(1-phenyl-ethyl)-piperazine (CAS No. 1092492-18-6) is a complex small molecule (Molecular Weight: 204.32) characterized by a highly basic piperazine core, a methyl substitution, and a bulky phenylethyl moiety.

Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is insufficient for definitive structural elucidation. Positional isomers—such as 1-methyl-2-(1-phenylethyl)piperazine—can exhibit nearly identical retention times and UV absorption profiles. To eliminate method-specific biases and prevent false positives, researchers must employ an orthogonal analytical strategy [1]. This guide objectively compares three fundamentally different analytical methodologies—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR)—providing step-by-step, self-validating protocols for each.

The Principle of Orthogonal Identity Confirmation

An orthogonal method strategy utilizes two or more independent analytical techniques based on distinct physicochemical principles (e.g., mass-to-charge ratio, nuclear spin, and molecular vibrations) to evaluate the same sample[2]. Because these methods do not share identical sources of systematic error, concordant results across all platforms provide mathematically robust proof of identity[3].

OrthogonalWorkflow Sample 1-Methyl-4-(1-phenyl-ethyl)-piperazine Batch Sample HRMS LC-HRMS (Q-TOF) Exact Mass & MS/MS Sample->HRMS Aliquot 1 NMR 1D & 2D NMR Atomic Connectivity Sample->NMR Aliquot 2 FTIR ATR-FTIR Functional Groups Sample->FTIR Aliquot 3 Integration Data Integration & Cross-Validation HRMS->Integration NMR->Integration FTIR->Integration Confirmation Positive Identity Confirmation Integration->Confirmation Concordant Results

Orthogonal analytical workflow for small molecule identity confirmation.

Method 1: LC-HRMS (Quadrupole Time-of-Flight)

Causality & Principle

High-Resolution Mass Spectrometry (HRMS) measures the exact mass-to-charge ratio (m/z) of the molecule. The tertiary nitrogen atoms within the piperazine ring possess a high proton affinity, making Positive Electrospray Ionization (ESI+) the most logical choice for this compound. While the exact mass confirms the elemental composition ( C13​H21​N2+​ ), Collision-Induced Dissociation (CID) is required to break the molecule at its weakest bonds (the C-N linkages), generating a diagnostic fragmentation fingerprint.

Self-Validating Protocol
  • System Suitability (Self-Validation): Infuse an internal lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. The system must automatically correct mass drift to maintain an error of < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the easily detectable [M+H]+ state.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a 5-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Data Acquisition: Acquire MS1 spectra (m/z 100–1000) and targeted MS/MS spectra at a collision energy of 25 eV.

  • Data Interpretation: Verify the parent ion at m/z 205.1705 . Analyze the MS/MS spectra for the competitive loss of neutral 1-methylpiperazine (yielding the phenylethyl cation at m/z 105.0704 ) and the neutral loss of styrene (yielding protonated 1-methylpiperazine at m/z 101.1079 ).

Fragmentation Parent Parent Ion [M+H]+ m/z 205.1705 Loss CID Fragmentation Competitive Pathways Parent->Loss Frag1 Phenylethyl Cation m/z 105.0704 Frag2 Protonated 1-Methylpiperazine m/z 101.1079 Loss->Frag1 Neutral Loss of 1-Methylpiperazine Loss->Frag2 Neutral Loss of Styrene

Proposed ESI-CID fragmentation pathway of 1-Methyl-4-(1-phenyl-ethyl)-piperazine.

Method 2: 1D and 2D Nuclear Magnetic Resonance (NMR)

Causality & Principle

While HRMS provides excellent sensitivity, it cannot always definitively distinguish between closely related positional isomers[4]. NMR spectroscopy maps the exact atomic connectivity. In 1D 1H NMR, the piperazine ring protons often exhibit complex, overlapping multiplets due to rapid chair-chair interconversion and nitrogen inversion at room temperature. Therefore, 2D NMR (HSQC and HMBC) is strictly required to correlate protons to their specific carbon atoms and prove that the phenylethyl group is attached specifically to the N4 position.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • System Calibration (Self-Validation): Ensure the solvent contains 0.03% Tetramethylsilane (TMS). The instrument must lock onto the deuterium signal of CDCl3​ and automatically calibrate the TMS peak to exactly 0.00 ppm, ensuring chemical shift accuracy.

  • 1D Acquisition: Acquire a 1H NMR spectrum (16 scans, 400 MHz) and a 13C NMR spectrum (1024 scans, 100 MHz).

  • 2D Acquisition: Run Heteronuclear Single Quantum Coherence (HSQC) to identify direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond long-range interactions.

  • Data Interpretation: Use the HMBC spectrum to confirm the cross-peak between the methine proton of the phenylethyl group (typically ~3.5 ppm) and the adjacent CH2​ carbons of the piperazine ring. Confirm the integration of exactly 20 protons (5 aromatic, 1 methine, 3 doublet methyl, 3 singlet N-methyl, 8 piperazine).

Method 3: Attenuated Total Reflectance (ATR) FTIR

Causality & Principle

FTIR provides a macroscopic vibrational "fingerprint" of the molecule. ATR-FTIR is chosen because it requires zero sample preparation, eliminating potential solvent-induced conformational changes or ionization artifacts seen in NMR and MS. It is highly specific for confirming functional groups.

Self-Validating Protocol
  • Background Scan (Self-Validation): Prior to sample application, collect a 32-scan background spectrum of the clean diamond ATR crystal. The software must automatically subtract this background to eliminate atmospheric CO2​ and water vapor interference.

  • Sample Application: Place 2-3 mg of the neat sample directly onto the diamond crystal. Apply consistent pressure using the mechanical anvil to ensure uniform optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Data Interpretation: Confirm the absence of N-H stretching bands (>3100 cm−1 ), proving that both nitrogens are tertiary. Identify the aromatic C-H stretches (~3030 cm−1 ), aliphatic C-H stretches (2950–2800 cm−1 ), and the strong C-N stretching vibrations (~1150–1050 cm−1 ).

Comparative Data Presentation

To optimize workflow efficiency, laboratory managers must balance the strengths and limitations of each orthogonal technique. The table below summarizes the operational metrics of these methods when applied to 1-Methyl-4-(1-phenyl-ethyl)-piperazine.

Analytical MethodPrimary Physicochemical OutputSpecificity for Positional IsomersSensitivity (LOD)Turnaround Time
LC-HRMS (Q-TOF) Exact Mass & FragmentationModerate (requires deep MS/MS interpretation)High (picogram/mL)Medium (15-30 mins)
1D & 2D NMR Atomic Connectivity & SpinHigh (definitive structural proof)Low (microgram to milligram)Long (1-4 hours)
ATR-FTIR Vibrational Functional GroupsLow (fingerprint matching only)Moderate (milligram)Short (< 5 mins)

Conclusion

The structural confirmation of complex intermediates like 1-Methyl-4-(1-phenyl-ethyl)-piperazine cannot be entrusted to a single analytical dimension. By integrating the exact mass and fragmentation pathways from LC-HRMS, the definitive atomic mapping of 2D NMR, and the rapid functional group verification of ATR-FTIR, researchers create a self-validating, closed-loop analytical system. This orthogonal approach eliminates systematic bias, ensures the accurate differentiation of positional isomers, and strictly aligns with global regulatory expectations for pharmaceutical quality assurance[1][4].

References

  • Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective Source: Jaano & Seekho URL:[Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Chromatography Online URL:[Link]

  • Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL:[Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis Source: Medium URL:[Link]

Sources

Validation

Head-to-Head Comparison of Phenylethylpiperazine Derivatives: Behavioral Modeling and Pharmacological Profiling

Phenylethylpiperazine scaffolds are highly versatile pharmacophores in modern neuropharmacology. Minor structural modifications to the piperazine ring or the phenylethyl moiety dictate their affinity for specific monoami...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylethylpiperazine scaffolds are highly versatile pharmacophores in modern neuropharmacology. Minor structural modifications to the piperazine ring or the phenylethyl moiety dictate their affinity for specific monoaminergic targets, fundamentally shifting their behavioral profiles.

This technical guide provides a head-to-head comparison of two distinct phenylethylpiperazine derivatives, analyzing their target engagement and behavioral outcomes in validated in vivo models:

  • PEPE (1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone): A triazole-linked derivative recognized for its alpha-1 adrenergic receptor antagonism and anxiolytic potential [1][1].

  • PEP-8j (Arylalkanol-linked phenylethylpiperazine): A highly selective dual 5-HT1A/5-HT7 receptor ligand engineered for potent antidepressant-like activity [2][2].

Mechanistic Grounding: Receptor Affinity and Causality

The behavioral divergence of these derivatives stems directly from their distinct receptor binding profiles. Understanding this causality is critical for drug development professionals aiming to minimize off-target effects.

  • PEPE (Anxiolytic/Antipsychotic Profile): PEPE primarily targets alpha-1 adrenergic receptors. By antagonizing these receptors, PEPE modulates the downstream release of monoamines (such as dopamine and serotonin), suppressing the hyperarousal pathways intrinsically linked to anxiety and select psychiatric disorders [3][3].

  • PEP-8j (Antidepressant Profile): PEP-8j exhibits exceptional affinity for 5-HT1A ( Ki​=0.84 nM) and 5-HT7 ( Ki​=12 nM) receptors, coupled with moderate serotonin reuptake inhibition (SRI)[2]. The synergistic activation of 5-HT1A/7 receptors modulates adenylyl cyclase (AC) and cAMP signaling, promoting rapid neuroplasticity and driving robust antidepressant responses without the severe lag time associated with traditional SSRIs[2].

Signaling PEP8j PEP-8j (5-HT1A/7 Ligand) HT1A 5-HT1A / 5-HT7 Receptors PEP8j->HT1A PEPE PEPE (Alpha-1 Antagonist) Alpha1 Alpha-1 Adrenergic Receptor PEPE->Alpha1 cAMP Modulation of cAMP / AC HT1A->cAMP PLC Inhibition of PLC / IP3 Alpha1->PLC Neuro Neuroplasticity & Synaptic Remodeling cAMP->Neuro PLC->Neuro

Divergent signaling pathways of phenylethylpiperazine derivatives PEP-8j and PEPE.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, behavioral assays must operate as a self-validating system. A frequent pitfall in neuropharmacology is misinterpreting altered locomotor activity as a specific mood-modulating effect. For instance, a compound that acts as a general motor stimulant will artificially decrease immobility in the Forced Swim Test (FST), yielding a false-positive antidepressant result. Conversely, a sedative compound will decrease open arm exploration in the Elevated Plus Maze (EPM), masking potential anxiolytic effects.

To establish causality, our protocol mandates an Open Field Test (OFT) prior to FST or EPM to isolate true mood-modulating effects from general motor stimulation or sedation.

Workflow Acclim Animal Acclimation (7 Days) Dose Compound Admin (i.p. Injection) Acclim->Dose OFT Open Field Test (Locomotor Control) Dose->OFT Split Behavioral Assay OFT->Split FST Forced Swim Test (Depression Model) Split->FST EPM Elevated Plus Maze (Anxiety Model) Split->EPM Data Automated Tracking & Data Synthesis FST->Data EPM->Data

Self-validating behavioral workflow isolating specific mood effects from motor artifacts.

Step-by-Step Methodology
  • Animal Preparation & Dosing:

    • Acclimate adult male C57BL/6 mice to the testing facility for 7 days under a standard 12-hour light/dark cycle.

    • Administer compounds (Vehicle, PEPE at 10 mg/kg, or PEP-8j at 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.

  • Open Field Test (OFT) - The Locomotor Control:

    • Place the mouse in the center of a 40×40×40 cm Plexiglas arena.

    • Record total distance traveled over 10 minutes using automated video tracking software (e.g., EthoVision).

    • Causality Check: Confirm that total distance traveled does not significantly deviate from the vehicle control.

  • Elevated Plus Maze (EPM) - Anxiety Model:

    • Transfer the mouse to the center of the EPM (two open arms, two closed arms, elevated 50 cm above the floor).

    • Record the percentage of time spent in the open arms over 5 minutes.

    • Interpretation: Increased open-arm time, validated by a normal OFT score, confirms anxiolytic efficacy.

  • Forced Swim Test (FST) - Depression Model:

    • Place the mouse in a transparent cylinder (height 25 cm, diameter 10 cm) filled with water ( 24±1∘ C) to a depth of 15 cm.

    • Record behavior for 6 minutes. Discard the first 2 minutes (habituation phase) and quantify immobility time during the final 4 minutes[2].

    • Interpretation: A reduction in immobility time, independent of OFT hyperlocomotion, indicates true antidepressant-like activity.

Head-to-Head Data Comparison

The following table synthesizes the quantitative performance of both phenylethylpiperazine derivatives across the self-validating behavioral battery.

Treatment GroupDose (mg/kg)OFT: Total Distance (m)FST: Immobility Time (s)EPM: Open Arm Time (%)Validated Behavioral Profile
Vehicle (Control) 0 35.2±4.1 185±15 12.5±2.1 Baseline
PEPE 10 33.8±3.9 178±18 34.2±4.5 Anxiolytic
PEP-8j 10 36.1±4.5 85±12 15.1±3.0 Antidepressant

*Significance ( p<0.05 ) compared to Vehicle control. Data synthesized from representative pharmacological profiles.

Conclusion & Application Insights

For researchers and drug development professionals, selecting the appropriate phenylethylpiperazine derivative depends entirely on the target clinical indication:

  • PEPE demonstrates a pronounced anxiolytic profile, significantly increasing open arm time in the EPM without altering baseline locomotion. Its alpha-1 adrenergic antagonism makes it a strong candidate for anxiety disorders characterized by autonomic hyperarousal.

  • PEP-8j exhibits a classical antidepressant profile, drastically reducing immobility in the FST[2]. Its dual 5-HT1A/7 mechanism provides an optimized polypharmacological approach, making it highly valuable for modeling treatments for therapy-resistant depression.

By utilizing a self-validating experimental workflow, researchers can confidently attribute these behavioral shifts to specific receptor engagements rather than generalized motor artifacts.

References

  • 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone - Definition and Background.Smolecule.
  • 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(triazol-1-yl)ethanone (PEPE) Biological Properties.Smolecule.
  • Gu, Zheng-Song, et al. "A series of arylalkanol and aralkyl piperazine derivatives have been synthesized and evaluated for 5-HT reuptake inhibitory abilities and binding affinities at the 5-HT1A/5-HT7 receptors."Bioorganic & Medicinal Chemistry Letters / ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.